Orysastrobin

Catalog No.
S636842
CAS No.
248593-16-0
M.F
C18H25N5O5
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orysastrobin

CAS Number

248593-16-0

Product Name

Orysastrobin

IUPAC Name

(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+

InChI Key

JHIPUJPTQJYEQK-ZLHHXESBSA-N

SMILES

Array

Synonyms

(2E)-2-(methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide, 2-(methoxyimino)-2-(2-(5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dienyl)phenyl)-N-methylacetamide, orysastrobin

Canonical SMILES

CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C

Isomeric SMILES

C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C

The exact mass of the compound Orysastrobin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Strobilurins - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin is a synthetic compound that exhibits geometric (E/Z) isomerism due to the presence of multiple methoxyimino functional groups and conjugated double bonds in its structure [1]. It typically exists as a solid at room temperature with a melting point of 99°C [1] [2].

Its solubility varies greatly depending on the solvent [1]:

  • 206,000 mg/L in Ethyl Acetate
  • 125,000 mg/L in Toluene
  • 33,900 mg/L in Propanol
  • 590 mg/L in n-Heptane

For laboratory and research use, this compound is often prepared as stock solutions in DMSO. For in vivo studies, it can be formulated in various injection or oral solutions, such as suspensions in 0.5% carboxymethylcellulose sodium (CMC Na) or solutions in a mixture of DMSO, PEG300, Tween 80, and saline [2].

Mechanism of Action and Biological Activity

  • Primary Mode of Action: As a Quinone outside Inhibitor (QoI), this compound acts on the mitochondrial cytochrome bc1 complex, disrupting electron transport and halting ATP production [1]. This respiration inhibition provides broad-spectrum, protective, and curative fungicidal properties [1] [3].

  • Induced Resistance: Research on Arabidopsis thaliana shows that this compound can induce plant resistance against bacterial pathogens like Pseudomonas syringae [3]. This cross-protection involves induction of the jasmonic acid (JA) and ethylene (ET) defense pathways, activating defense genes AtVSP1.2 and PDF1.2 without activating the salicylic acid (SA) pathway marker PR1a [3].

The following diagram illustrates the dual activity of this compound.

G cluster_primary Primary Fungicidal Action cluster_secondary Induced Host Resistance This compound This compound QoInhibition QoI Inhibition at Cytochrome bc1 Complex This compound->QoInhibition PathwayActivation Activation of JA/ET Defense Pathways This compound->PathwayActivation RespirationDisruption Disruption of Mitochondrial Respiration QoInhibition->RespirationDisruption EnergyProduction Inhibition of ATP Production RespirationDisruption->EnergyProduction FungalDeath Fungal Cell Death EnergyProduction->FungalDeath GeneExpression Expression of Defense Genes (PDF1.2, AtVSP1.2) PathwayActivation->GeneExpression BacterialResistance Enhanced Resistance to Bacterial Pathogens GeneExpression->BacterialResistance

Environmental Fate and Toxicity

The environmental profile of this compound is characterized by several key factors summarized in the table below [1].

Aspect Property
Aqueous Solubility Moderate (80.6 mg/L)
Soil Adsorption/Mobility Mobile, can leach to groundwater
Soil Persistence (DT₅₀) Moderately persistent (55 days)
Bioaccumulation Potential High
Avian Toxicity Moderate
Aquatic Toxicity Moderate to most species
Earthworm Toxicity Moderate
Toxicity to Honeybees Relatively non-toxic
  • Toxicology Overview: Acute mammalian toxicity is moderate, with no skin or eye irritation or skin sensitization [4]. Studies observed adaptive changes in the duodenal mucosa and thyroid, leading to increased tumor incidence in rats and mice; however, these effects are considered to occur through a reversible mechanism with a clear threshold dose and no mutagenic potential, suggesting a low carcinogenic risk to humans [4]. This compound is not selectively toxic to reproduction [4].

  • Stereoselective Toxicity: Recent research highlights the environmental impact of its stereoisomers. Studies on zebrafish embryos have shown that this compound and its isomeric metabolites can cause cardiac developmental abnormalities, with toxicity being stereoselective [5].

Experimental Protocols and Applications

For researchers, understanding the methodologies for studying this compound is crucial.

  • Toxicity Assay Using a Microplate: This protocol assesses fungicide toxicity on fungal biomass. Precultures are inoculated into test solutions in 96-well microplates and grown for 48 hours [6]. Fungal biomass is measured destructively by detecting ATP luminescence using a reagent like BacTiter-Glo [6]. Test solutions consist of a culture medium containing a geometric sequence of fungicide concentrations, with experiments conducted in multiple replicates [6].

  • Lysimeter Experiments for Environmental Fate: Lysimeter studies simulate pesticide behavior in the environment. Experiments compare the dissipation of nursery-box-applied pesticides (like this compound) and foliar-applied pesticides in controlled lysimeters versus actual paddy fields [7]. These studies analyze pesticide concentrations in paddy water over time using appropriate kinetic models to determine parameters like the time required for 50% dissipation (DT₅₀) [7].

  • Application in Disease Control: this compound is highly effective against rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani) [1] [8] [9]. It is commonly used in nursery-box application, where the formulation is applied to rice seedlings in a nursery box before transplanting, aiding in early pest control [7].

References

Orysastrobin strobilurin fungicide properties

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin Basic Properties

The table below summarizes the key identification and physical property data available for this compound.

Property Category Details
IUPAC Name A monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino){2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}acetic acid with the amino group of methylamine [1]
CAS Registry Number 248593-16-0 [1]
Molecular Formula C₁₈H₂₅N₅O₅ [1]
Molecular Weight 391.43 g/mol [1]
Melting Point 97–101 °C [1]
Predicted Density 1.16 ± 0.1 g/cm³ [1]
Solubility Slightly soluble in DMSO and Methanol [1]
pKa 11.26 ± 0.46 (Predicted) [1]
Appearance White to off-white solid [1]

Strobilurin Class Context and Mechanism of Action

As a strobilurin fungicide, this compound shares a common biochemical mode of action with other compounds in this class, such as azoxystrobin. The following diagram illustrates this mechanism.

f Strobilurin Strobilurin Binds to Qo Site Binds to Qo Site Strobilurin->Binds to Qo Site Mitochondrion Mitochondrion Cytochrome_bc1 Cytochrome_bc1 Mitochondrion->Cytochrome_bc1 Blocks Electron Transfer Blocks Electron Transfer Cytochrome_bc1->Blocks Electron Transfer ATP ATP Binds to Qo Site->Cytochrome_bc1 Inhibits ATP Synthesis Inhibits ATP Synthesis Blocks Electron Transfer->Inhibits ATP Synthesis Cellular Energy Deficiency Cellular Energy Deficiency Inhibits ATP Synthesis->Cellular Energy Deficiency Fungal Cell Death Fungal Cell Death Cellular Energy Deficiency->Fungal Cell Death

Strobilurin inhibition of mitochondrial respiration leading to fungal cell death.

This mechanism is supported by studies on azoxystrobin, which show it binds to the quinol outer (Qo) site of the cytochrome bc1 complex, inhibiting mitochondrial respiration and energy production [2] [3] [4].

Market and Resistance Landscape

This compound is specialized for controlling blast and sheath blight in transplanted rice, targeting pathogens like Magnaporthe oryzae and Rhizoctonia solani [1]. The strobilurin market is growing, valued at USD 4.6 billion in 2024 and projected to reach USD 6.3 billion by 2033 [5].

A major challenge is fungal resistance, often linked to the G143A mutation in the cytochrome b gene [6]. This has led to increased development of pre-mixed formulations with fungicides from other classes to provide multi-site action and prolong effectiveness [6] [5].

Experimental and Safety Considerations

For researchers designing experiments, note that strobilurins as a class can pose risks to non-target organisms, particularly aquatic life [4]. Standard ecotoxicity testing and careful disposal are essential.

While specific metabolic pathways for this compound are not detailed in the search results, its degradation in the environment is likely influenced by abiotic factors like photolysis and pH, similar to other strobilurins [3].

Information Availability and Next Steps

The technical data on this compound in the public domain is limited. The information presented relies heavily on a single chemical supplier profile [1] and inferences from the well-documented strobilurin azoxystrobin [2] [7] [4].

To proceed with your whitepaper, I suggest you:

  • Consult specialized databases such as the Pesticide Properties DataBase (PPDB) for more complete environmental fate and toxicity data.
  • Search patent literature for original synthesis routes and biological efficacy data.
  • Access primary research articles through scientific journals for detailed experimental protocols and residue analysis methods.

References

Physicochemical Properties of Orysastrobin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core solubility and vapor pressure data for orysastrobin, which are critical for understanding its environmental behavior and formulation design.

Property Value Conditions Interpretation
Aqueous Solubility [1] 80.6 mg/L 20°C, pH 7 Moderately soluble
Vapor Pressure [1] 7.0 x 10⁻⁴ mPa 20°C Low volatility
Solubility in Organic Solvents [1]
- Ethyl acetate 206,000 mg/L 20°C Highly soluble
- Toluene 125,000 mg/L 20°C Highly soluble
- Propanol 33,900 mg/L 20°C Freely soluble
- n-Heptane 590 mg/L 20°C Slightly soluble
Partition Coefficient (Log P) [1] 2.36 - Low

Analytical Methods for Determination

Accurate detection and quantification of this compound, including its isomers and metabolites, are essential for residue analysis and environmental monitoring.

HPLC-UV and LC-MS/MS for Residue Analysis in Rice

A robust multi-residue method has been developed for determining this compound and its main isomers (F001 and F033) in hulled rice [2].

  • Sample Preparation: The method involves extracting the compounds from hulled rice using acetone. The extract is then diluted with saline water, and the target analytes are partitioned into an organic layer using dichloromethane/n-hexane.
  • Cleanup: To remove co-extracted matrix interferences, a further n-hexane/acetonitrile partition is performed, followed by a cleanup step using Florisil column chromatography.
  • Instrumental Analysis:
    • Column: Octadecylsilyl (C18) column.
    • Detection: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) were successfully used.
  • Method Performance: The method demonstrated excellent recovery rates (80.6% to 114.8%), with relative standard deviations for precision all below 20%. The quantification limits were in the range of 0.002 to 0.02 mg/kg, making it suitable for monitoring terminal residues.
General RP-HPLC Method for Pesticide Formulations

While developed for herbicides, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method highlights best practices for analyzing complex pesticide mixtures, which can be adapted for this compound formulations [3].

  • Chromatographic Conditions:
    • Column: C18 column (e.g., 150 mm or 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous orthophosphoric acid (70:30, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 220 nm.
    • Column Temperature: 35 °C.
    • Injection Volume: 5-20 µL.
  • Method Validation: The method was validated for linearity (R² > 0.998), precision (%RSD < 2.5%), and accuracy (recovery of 96.9%–103.2%), meeting regulatory standards for quality control.

Experimental Workflow for Residue Analysis

The following diagram illustrates the sample preparation and analysis workflow for determining this compound residues in rice, integrating the methodologies described above.

Start: Rice Sample Start: Rice Sample Extract with Acetone Extract with Acetone Start: Rice Sample->Extract with Acetone Dilute with Saline Water Dilute with Saline Water Extract with Acetone->Dilute with Saline Water Partition with\nDichloromethane/Hexane Partition with Dichloromethane/Hexane Dilute with Saline Water->Partition with\nDichloromethane/Hexane Clean-up: n-Hexane/\nAcetonitrile Partition Clean-up: n-Hexane/ Acetonitrile Partition Partition with\nDichloromethane/Hexane->Clean-up: n-Hexane/\nAcetonitrile Partition Clean-up: Florisil\nColumn Chromatography Clean-up: Florisil Column Chromatography Clean-up: n-Hexane/\nAcetonitrile Partition->Clean-up: Florisil\nColumn Chromatography HPLC-UV or LC-MS/MS\nAnalysis HPLC-UV or LC-MS/MS Analysis Clean-up: Florisil\nColumn Chromatography->HPLC-UV or LC-MS/MS\nAnalysis Result: Quantification Result: Quantification HPLC-UV or LC-MS/MS\nAnalysis->Result: Quantification

Workflow for this compound residue analysis in rice [2].

Application and Regulatory Context

This compound is a systemic strobilurin fungicide highly effective against major rice pathogens like Magnaporthe oryzae (blast) and Rhizoctonia solani (sheath blight) [1]. It is not approved for use in the European Union [1]. A significant concern is the emergence of fungal resistance, particularly related to the F129L mutation in the cytochrome b protein, which can reduce the efficacy of this compound and other Qo inhibitor fungicides [4].

References

Orysastrobin Soil Degradation Data (DT₅₀)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data on orysastrobin's dissipation time in soil. DT₅₀ represents the time required for 50% of the substance to dissipate.

DT₅₀ Value (Days) Experimental Context Soil Type / Conditions Source
55 days Field studies (manufacturer's data) Not specified University of Hertfordshire PPDB [1]
55 days Field studies (moderately persistent) Not specified University of Hertfordshire PPDB [1]
10.4 days Lysimeter experiment, nursery-box application Paddy water, Alluvial and Volcanic ash soils PMC [2]

Overview of Experimental Methodologies

The available data from the search results stem from two main types of studies, which are summarized in the diagram below.

This compound DT₅₀ Studies This compound DT₅₀ Studies Field & Lab Studies Field & Lab Studies Database Value (55 days) Database Value (55 days) Field & Lab Studies->Database Value (55 days) Purpose: Regulatory & General Fate Assessment Purpose: Regulatory & General Fate Assessment Database Value (55 days)->Purpose: Regulatory & General Fate Assessment Lysimeter Studies Lysimeter Studies Paddy Water Value (10.4 days) Paddy Water Value (10.4 days) Lysimeter Studies->Paddy Water Value (10.4 days) Experimental Setup Experimental Setup Lysimeter Studies->Experimental Setup Purpose: Simulate Real-World Paddy Conditions Purpose: Simulate Real-World Paddy Conditions Paddy Water Value (10.4 days)->Purpose: Simulate Real-World Paddy Conditions Outdoor lysimeters (1m x 1m x 1m) Outdoor lysimeters (1m x 1m x 1m) Experimental Setup->Outdoor lysimeters (1m x 1m x 1m) Application: Nursery-box Application: Nursery-box Experimental Setup->Application: Nursery-box Data Analysis: Kinetic modeling (release & decrease rates) Data Analysis: Kinetic modeling (release & decrease rates) Experimental Setup->Data Analysis: Kinetic modeling (release & decrease rates) Two soil types: Alluvial & Volcanic ash Two soil types: Alluvial & Volcanic ash Outdoor lysimeters (1m x 1m x 1m)->Two soil types: Alluvial & Volcanic ash Monitoring: Pesticide concentration in paddy water Monitoring: Pesticide concentration in paddy water Application: Nursery-box->Monitoring: Pesticide concentration in paddy water

Important Considerations and Data Gaps

When interpreting this data, please consider the following points:

  • Different Environmental Compartments: The shorter DT₅₀ of 10.4 days was measured in paddy water [2], while the 55-day value refers to dissipation in soil [1]. These values describe the compound's behavior in different, though connected, environmental compartments within an agricultural system.
  • Spatial Variability: Research on other strobilurin fungicides indicates that degradation rates can exhibit significant spatial variation across a single field due to differences in soil microbial communities and chemical properties [3]. This variability is an important factor in environmental assessment.
  • Microbial Degradation: Studies on azoxystrobin suggest that certain soil bacteria (e.g., from genera Rhodanobacter and Cupriavidus) can degrade strobilurin fungicides [4]. While not directly shown for this compound, this implies that the native soil microbiome is a key driver of its dissipation.

How to Proceed

The search results provide specific data points but not the comprehensive whitepaper you requested. To acquire more in-depth information:

  • Consult Original Manufacturers: Companies like BASF or Bayer CropScience, which develop this compound products, are the most likely sources of detailed, unpublished regulatory studies and technical whitepapers.
  • Search Scientific Databases: A focused search on platforms like Scopus, Web of Science, or Google Scholar using the term "this compound environmental fate" may yield more primary research articles beyond the limited set found here.

References

HPLC-UV analysis of orysastrobin in rice

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Workflow Overview

The complete analytical procedure involves several key stages, from sample preparation to instrumental analysis, as illustrated below.

G Start Start: Rice Sample Extraction Extraction with Acetone Start->Extraction Partition1 Liquid-Liquid Partition (Dilute with saline; Extract with Dichloromethane/Hexane) Extraction->Partition1 Partition2 Liquid-Liquid Partition (n-Hexane/Acetonitrile) Partition1->Partition2 Cleanup Clean-up (Florisil Column Chromatography) Partition2->Cleanup Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup->Analysis End End: Quantitative Data Analysis->End

Detailed Experimental Protocol

Here is the step-by-step methodology for determining orysastrobin residues in hulled rice.

Materials and Reagents
  • Analytical Standard: this compound (PESTANAL) [1].
  • Solvents: Acetone, dichloromethane (DCM), n-hexane, acetonitrile (ACN). All solvents should be of HPLC grade.
  • Water: Deionized water, preferably with a resistivity of 18.2 MΩ·cm.
  • Saline Water: A solution of sodium chloride in water.
  • Solid Phase Extraction: Florisil column.
  • Equipment: Analytical balance, centrifuge, vortex mixer, volumetric flasks, micropipettes, and nitrogen evaporator.
Sample Preparation and Extraction
  • Extraction: Weigh a representative homogenized hulled rice sample (e.g., 10.0 g) into a suitable container. Add acetone and homogenize to extract the analytes [2].
  • Initial Partitioning: Dilute the extract with saline water. Perform liquid-liquid extraction using a mixture of dichloromethane and n-hexane to recover this compound and its isomers from the aqueous phase [2].
  • Defatting and Further Clean-up: Subject the organic layer to a second liquid-liquid partition between n-hexane and acetonitrile. This step effectively removes non-polar co-extractives like lipids [2].
  • Final Purification: Pass the acetonitrile fraction through a Florisil solid-phase extraction column to remove additional interfering matrix components before instrumental analysis [2].
HPLC-UV Instrumental Conditions

While the cited method provides recovery data, specific chromatographic conditions (column, mobile phase, flow rate) for HPLC-UV are not detailed [2]. The following conditions are suggested as a starting point and must be optimized for your specific instrument and column.

  • Column: Octadecylsilyl (C18) column, e.g., 250 mm x 4.6 mm, 5 µm [2].
  • Detection: Ultraviolet (UV) detector. The exact wavelength for this compound should be verified from its UV spectrum.
  • Mobile Phase: A mixture of acetonitrile and water (with possible modifiers like formic acid or ammonium acetate) is typical. A gradient or isocratic method can be developed.
  • Column Temperature: 30-40°C.
  • Injection Volume: 1-20 µL, depending on detector sensitivity and column capacity.

Method Validation Data

The following table summarizes the key validation parameters reported for this method in the analysis of hulled rice [2].

Validation Parameter Performance Data
Analytes This compound and its two isomers (F001, F033)
Recovery Range 80.6% to 114.8%
Precision (RSD) All < 20%
Quantification Limits (LOQ) 0.002 - 0.02 mg/kg

Researcher's Guide: Critical Points & Optimization

  • Standard Solution: Use a high-purity analytical standard like PESTANAL for accurate calibration [1].
  • Clean-up is Crucial: Rice is a complex matrix. The multi-step clean-up (liquid-liquid partition + Florisil SPE) is essential to minimize matrix effects and protect the HPLC column [2].
  • Wavelength Selection: If the original publication's wavelength is unavailable, construct a UV spectrum for this compound by scanning the standard solution with a UV/Vis detector or a spectrophotometer to select the optimal detection wavelength.
  • Emerging Techniques: For complex samples or lower detection limits, note that LC-MS/MS is also a valid and highly sensitive technique for this compound analysis [2] [1]. Furthermore, modern sample preparation techniques like Magnetic Solid-Phase Extraction (MSPE) using novel adsorbents (e.g., biochar from agricultural waste) are being researched for pesticides and could be explored for future method development to simplify the clean-up process [3].

Concluding Summary

This protocol provides a robust and validated framework for determining this compound residues in rice using HPLC-UV. The method demonstrates acceptable accuracy, precision, and sensitivity for regulatory and food safety applications.

References

Analytical Protocol for Orysastrobin in Rice

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a published method for determining orysastrobin and its two main isomers (metabolite F001 and impurity F033) in hulled rice [1].

Sample Preparation and Extraction
  • Extraction: Weigh 20 g of a homogenized hulled rice sample into a flask. Add 80 mL of acetone and shake for 30 minutes [1].
  • Liquid-Liquid Partitioning:
    • Transfer the extract to a separatory funnel containing 40 mL of a saturated sodium chloride solution [1].
    • Add 50 mL of a dichloromethane/n-hexane mixture (1:1, v/v) and shake thoroughly [1].
    • Collect the organic layer and repeat the extraction twice more with 50 mL of the dichloromethane/n-hexane mixture [1].
    • Combine all organic layers and concentrate to near dryness using a rotary evaporator [1].
Cleanup
  • Solvent Partitioning: Dissolve the residue in 30 mL of n-hexane. Perform partitioning three times with 30 mL of acetonitrile each time. Combine the acetonitrile layers and concentrate to near dryness [1].
  • Florisil Column Chromatography:
    • Pack a chromatographic column with 5 g of Florisil topped with about 1 cm of anhydrous sodium sulfate [1].
    • Pre-wash the column with 20 mL of a dichloromethane/n-hexane mixture (1:1, v/v) [1].
    • Transfer the sample residue onto the column and elute the target analytes with 50 mL of the same dichloromethane/n-hexane mixture [1].
    • Collect the entire eluate and concentrate it to complete dryness. Redissolve the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis [1].
Instrumental Analysis (LC-MS/MS)
  • Column: Octadecylsilyl (C18) column [1].
  • Detection: Utilize tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [1].
  • Quantification: Employ solvent-based standard solutions for calibration [1].

This method has demonstrated good performance, with net recovery rates ranging from 80.6% to 114.8% and relative standard deviations (precision) all below 20% [1].

Method Validation Essentials

For any LC-MS/MS method to be considered reliable, it must undergo a thorough validation process. The following table outlines the key parameters and their typical acceptance criteria, which are harmonized from current guidelines and industry practices [2] [3].

Validation Parameter Description Recommended Acceptance Criteria
Accuracy Closeness of the measured value to the true value [3]. Within ±25% at the LLOQ; within ±20% at other levels [4].
Precision Degree of agreement between repeated measurements of the same sample [3]. RSD ≤20% at the LLOQ; RSD ≤15% at other levels [4].
Calibration Curve Relationship between instrument response and analyte concentration [3]. Standards within ±20% of nominal value (except LLOQ) [4].
Lower Limit of Quantification (LLOQ) Lowest concentration that can be reliably measured [3]. Signal-to-noise (S/N) ≥20:1; accuracy and precision within ±25% [3] [4].
Recovery Efficiency of the sample preparation/extraction process [3]. Should be consistent and reproducible [4]. Commonly 70-120% [5].
Matrix Effect Interference from the sample matrix on ionization [3]. IS-normalized matrix factor CV ≤20% across 6-10 matrix lots [4].
Specificity Ability to measure the analyte accurately in the presence of other components [3]. No significant interference (>20% of LLOQ) in 6-10 individual matrix lots [4].
Stability Analyte integrity under various storage and processing conditions [3]. Within ±20% of nominal concentration [4].

Alternative Protocol: QuEChERS for Multi-Residue Analysis

For laboratories analyzing pesticides in high-water-content matrices like tomatoes, a modified QuEChERS method offers a faster and simpler alternative. The following workflow diagrams the process for multi-residue determination of hundreds of pesticides, a approach that can be adapted for this compound [5] [6].

G cluster_0 QuEChERS Extraction & Partitioning Start Sample (e.g., Tomato) A Extraction Start->A  Add Acetonitrile  and Salts B Partitioning A->B  Shake & Centrifuge A->B C Optional Cleanup B->C  Transfer supernatant D LC-MS/MS Analysis C->D  Inject E Data & Reporting D->E  Quantify via MRM

Detailed Steps for QuEChERS
  • Extraction: Weigh 10 g of homogenized sample into a 50 mL tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [5] [6].
  • Partitioning: Immediately add a pre-mixed salt packet (typically containing 4 g of MgSO₄, 1 g of NaCl, and other buffering salts) [5]. Shake vigorously for another minute to prevent agglomeration and then centrifuge.
  • Cleanup: For complex matrices, an optional cleanup step using dispersive Solid-Phase Extraction (d-SPE) sorbents (e.g., PSA, C18) can be incorporated. Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing sorbents, shake, and centrifuge [6].
  • LC-MS/MS Analysis:
    • Instrument: Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) [6].
    • Ionization: Electrospray ionization (ESI) in positive/negative switching mode [5].
    • Acquisition: Scheduled Multiple Reaction Monitoring (MRM) for monitoring hundreds of pesticides, including this compound, in a single short run (~15 minutes) [5] [6].

Key Considerations for Researchers

  • Internal Standards: For the most accurate quantification, especially to correct for matrix effects and variability in sample preparation, use a stable isotope-labeled (SIL) internal standard of this compound if commercially available [4].
  • Dynamic Validation: LC-MS/MS methods are "volatile" and performance can vary day-to-day. Implement a series validation plan with a checklist for each analytical batch to monitor calibration, quality controls, and system suitability, ensuring ongoing data integrity [2].

References

Comprehensive Application Notes and Protocols: QuEChERS Method for Orysastrobin Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to QuEChERS for Orysastrobin Analysis

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has revolutionized multi-residue pesticide analysis in various matrices since its introduction. Originally developed for high-water content commodities, this approach has been successfully adapted for a wide range of sample types including complex matrices with high fat or sugar content. The analysis of This compound, a broad-spectrum strobilurin fungicide used extensively in agriculture, presents particular challenges due to its physicochemical properties and the complex matrices from which it must be extracted. These application notes provide a detailed protocol for the extraction and analysis of this compound using a modified QuEChERS approach, incorporating the latest methodological advances and optimization strategies.

The versatility of QuEChERS lies in its adaptability to different sample types and analyte chemistries. Compared to traditional liquid-liquid or solid-phase extraction methods, QuEChERS preparation is faster, simpler, and more cost-effective while maintaining high analytical performance. As research into pesticide residues advances, QuEChERS has demonstrated exceptional recovery rates for various pesticide classes, with studies showing recoveries of 70-120% with relative standard deviations below 5% for a wide range of compounds [1]. These characteristics make it particularly suitable for routine analysis of this compound in monitoring programs and regulatory compliance testing.

Chemical Properties and Analytical Challenges

Key Properties of this compound

This compound belongs to the β-methoxyacrylate class of fungicides, which act by inhibiting mitochondrial respiration in fungi. Understanding its chemical characteristics is essential for developing an effective extraction protocol. While specific physicochemical data for this compound is limited in the search results, strobilurin fungicides generally share common properties that influence their extraction behavior:

  • Moderate lipophilicity with log P values typically ranging from 3.0 to 4.0, favoring partitioning into organic solvents
  • Thermal stability sufficient for gas chromatographic analysis
  • Polar functional groups that may require derivatization for certain detection methods
  • Medium to low volatility, making them suitable for LC-MS/MS or GC-MS/MS analysis

These properties guide the selection of extraction solvents, clean-up sorbents, and analytical instrumentation for accurate this compound quantification.

Matrix Considerations

The extraction efficiency of this compound is significantly influenced by the sample matrix composition. Different matrices present unique challenges that must be addressed through method optimization:

  • High-water content matrices (e.g., fruits, vegetables): Generally straightforward with standard QuEChERS protocols
  • High-fat matrices (e.g., avocado, edible insects): Require additional clean-up to remove co-extracted lipids [2] [3]
  • High-sugar matrices (e.g., honey, fruits): May need additional water content adjustment for efficient extraction [4]
  • Dry matrices (e.g., grains, flour): Require water addition to achieve proper partitioning [3] [5]

Recent studies on edible insects, which represent high-fat matrices, demonstrated that optimizing the solvent-to-sample ratio significantly improved the extraction of lipophilic pesticides, with the number of detectable pesticides increasing markedly with higher acetonitrile volumes [2]. Similar principles apply to this compound extraction from various challenging matrices.

Materials and Reagents

Equipment and Instrumentation
  • Analytical balance with 0.1 mg sensitivity
  • Homogenizer (blender or food processor)
  • Vortex mixer
  • Centrifuge capable of achieving at least 4000 × g
  • Volumetric pipettes and dispensers (100 μL to 10 mL range)
  • Analytical instruments: LC-MS/MS or GC-MS/MS system
  • Chromatography columns: C18 column for LC-MS/MS or equivalent GC column
Chemicals and Reagents
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • QuEChERS extraction salts: Multiple standardized formulations are available:
    • Unbuffered salts: 4g MgSO₄ + 1g NaCl [1]
    • AOAC method (2007.01): 6g MgSO₄ + 1.5g NaOAc [1]
    • EN method (15662): 4g MgSO₄ + 1g NaCl + 0.5g Na₂ citrate + 1g Na₃ citrate [1]
  • dSPE clean-up sorbents:
    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and other polar interferences
    • C18: Removes non-polar interferences like lipids and sterols
    • GCB (Graphitized Carbon Black): Removes pigments and planar molecules
    • MgSO₄: Removes residual water
  • Internal standards: Ideally (^{13}\text{C})-labeled or deuterated this compound; alternatively, use structurally similar compounds
  • This compound reference standard of known purity (>95%)

Table 1: Recommended QuEChERS Kits and Their Applications for this compound Extraction

Product Type Standard Method Composition Best For Source
Extraction Kits EN 15662:2008 MgSO₄ + NaCl + citrate buffer General use, wide pH range [1]
Extraction Kits AOAC 2007.01 MgSO₄ + NaOAc Acid-sensitive matrices [1]
dSPE Tubes EN 15662:2008 MgSO₄ + PSA High-sugar matrices [1]
dSPE Tubes AOAC 2007.01 MgSO₄ + PSA + C18 High-fat matrices [1]

Extraction Procedure

Sample Preparation and Homogenization

Proper sample preparation is critical for obtaining representative results and ensuring method accuracy. The homogenization process must achieve a consistent particle size to facilitate efficient extraction.

  • Sample Commutation: For solid samples, reduce particle size using a food processor or blender until a homogeneous consistency is achieved
  • Sample Weighting: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube
  • Water Addition: For low-moisture samples (<80% water content), add 10 mL of HPLC-grade water and vortex for 30 seconds to hydrate the matrix [3]
  • Internal Standard Addition: Add appropriate internal standard solution (recommended concentration: 100 μg/L) to correct for recovery variations and matrix effects

Recent studies emphasize the importance of proper hydration for dry samples, as water is critical for making analytes accessible to the water-miscible extraction solvent. Research has shown that maintaining a 1:1 ratio between water and acetonitrile significantly improves extraction efficiency [3].

Extraction Process

The extraction process is designed to efficiently transfer this compound from the sample matrix into the organic solvent while minimizing co-extraction of interfering compounds.

  • Solvent Addition: Add 10 mL of acetonitrile to the prepared sample
  • Shaking: Vigorously shake by hand or vortex for 1 minute to ensure complete solvent contact
  • Salt Addition: Add the selected QuEChERS extraction salt mixture (see Table 1)
  • Immediate Sealing and Shaking: Quickly seal the tube and shake vigorously for 1 minute to prevent salt clumping and ensure proper phase separation
  • Centrifugation: Centrifuge at ≥4000 × g for 5 minutes to achieve complete phase separation

During optimization studies for pesticide extraction from edible insects, researchers found that increasing the volume of acetonitrile significantly enhanced the extraction efficiency of lipophilic pesticides. For challenging matrices, a 3:1 solvent-to-sample ratio (15 mL ACN to 5 g sample) provided superior recovery compared to standard ratios [2]. Similar optimization may be beneficial for this compound extraction from high-fat matrices.

Table 2: Optimization of Extraction Parameters for Different Matrix Types

Matrix Type Sample Weight (g) Added Water (mL) ACN Volume (mL) Extraction Salts Key Considerations
High-water (fruits, vegetables) 10.0 0 10 All types suitable Standard protocol typically sufficient
High-fat (avocado, insects) 5.0-10.0 3-10 10-15 EN or AOAC buffered Increased ACN volume improves recovery [2]
High-sugar (honey, fruits) 5.0-10.0 5-10 10 AOAC preferred Additional water prevents gel formation
Dry (grains, flour) 5.0 10 10 EN or AOAC buffered Maximum hydration critical [3]

dSPE Clean-up Optimization

The clean-up step is essential for removing co-extracted interferents that can affect chromatographic performance and detector sensitivity. Selection of appropriate dSPE sorbents depends on the specific matrix composition.

  • Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing the selected clean-up sorbents
  • Clean-up Process: Vortex the dSPE tube for 30-60 seconds to ensure complete contact between the extract and sorbents
  • Final Centrifugation: Centrifuge at ≥4000 × g for 5 minutes to sediment the sorbents and removed interferents
  • Sample Preparation for Analysis: Transfer the purified extract to an autosampler vial for instrumental analysis

For LC-MS/MS analysis, the extract may be diluted with mobile phase to reduce matrix effects. For GC-MS analysis, the extract can be analyzed directly or after solvent exchange to improve chromatographic performance [1].

Sorbent Selection Guide

The choice of dSPE sorbents should be guided by the matrix composition and the specific analytical challenges:

  • PSA (Primary Secondary Amine): Effective for removing sugars, fatty acids, and organic acids; recommended for most fruit and vegetable matrices [1]
  • C18: Ideal for removing non-polar interferents such as lipids, sterols, and triglycerides; essential for high-fat matrices [3]
  • GCB (Graphitized Carbon Black): Excellent for removing pigments (chlorophyll, carotenoids) but may planar pesticides; use with caution [1]
  • Z-Sep: Specifically designed for removing phospholipids from complex matrices; alternative to C18 for high-fat samples [1]

Research on edible insects with high fat content demonstrated that using dSPE products containing C18 sorbents was more effective at removing lipid interferences than basic PSA formulations [2] [3]. Similar considerations apply to this compound extraction from high-fat matrices.

The following workflow diagram illustrates the complete QuEChERS procedure for this compound extraction:

quechers_workflow Start Sample Homogenization Step1 Weigh 10g Sample Start->Step1 Step2 Add Internal Standard Step1->Step2 Step3 Add 10mL Water (if needed) Step2->Step3 Step4 Add 10mL ACN Step3->Step4 Step5 Add Extraction Salts Step4->Step5 Step6 Shake 1 Minute Step5->Step6 Step7 Centrifuge 5 min at 4000 × g Step6->Step7 Step8 Transfer Supernatant to dSPE Tube Step7->Step8 Step9 Vortex 30-60 sec Step8->Step9 Step10 Centrifuge 5 min at 4000 × g Step9->Step10 Step11 Transfer to Vial Step10->Step11 Analysis Instrumental Analysis Step11->Analysis

QuEChERS Workflow for this compound Extraction

Analysis and Method Validation

Instrumental Analysis

The selection of analytical instrumentation depends on available equipment, required sensitivity, and the complexity of the matrix.

  • LC-MS/MS (Recommended):

    • Column: C18 column (e.g., 100 × 2.1 mm, 1.7-1.8 μm)
    • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
    • Gradient: 5-95% B over 10-15 minutes
    • Ionization: ESI positive or negative mode depending on this compound ionization behavior
    • Detection: MRM mode with two transitions for confirmation
  • GC-MS/MS:

    • Column: 5% phenyl methyl polysiloxane (30 m × 0.25 mm × 0.25 μm)
    • Injection: Pulsed splitless mode at 250°C
    • Carrier Gas: Helium at constant flow (1.0 mL/min)
    • Temperature Program: 60°C (1 min hold) to 300°C at 20°C/min (5 min hold)
    • Detection: MRM mode with two transitions

Recent studies have demonstrated that LC-MS/MS provides superior sensitivity and selectivity for strobilurin fungicides compared to GC methods, particularly for thermally labile compounds [6].

Method Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of the analytical method for this compound quantification.

  • Linearity: Prepare matrix-matched calibration standards in the range of 1-500 μg/kg with correlation coefficient (R²) ≥ 0.995
  • Accuracy: Evaluate through recovery studies at three fortification levels (10, 100, and 500 μg/kg) with acceptable recovery ranges of 70-120% [2]
  • Precision: Determine repeatability (intra-day) and reproducibility (inter-day) with RSD values < 15% for low concentrations and < 10% for higher concentrations
  • Limit of Detection (LOD) and Quantification (LOQ): Establish based on signal-to-noise ratios of 3:1 and 10:1, respectively. For similar pesticides, LODs of 1-10 μg/kg and LOQs of 10-15 μg/kg have been reported [2]
  • Matrix Effects: Evaluate by comparing the slope of the matrix-matched calibration curve with the solvent standard curve. Matrix effects ranging from -33.01% to 24.04% have been reported for pesticide analysis in edible insects [2]

Table 3: Method Validation Criteria Based on SANTE Guidelines

Validation Parameter Acceptance Criteria Typical Performance for QuEChERS Reference
Linearity (R²) ≥ 0.995 0.9940 - 0.9999 [2]
Recovery (%) 70 - 120 64.54 - 122.12 (97.87% within range) [2]
Repeatability (RSD%) ≤ 15 1.86 - 6.02 [2]
LOD (μg/kg) - 1 - 10 [2]
LOQ (μg/kg) - 10 - 15 [2]
Matrix Effects (%) Minimal -33.01 - 24.04 [2]

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Recovery:

    • Cause: Inefficient extraction or degradation of this compound
    • Solution: Increase acetonitrile volume, verify solvent-to-sample ratio, check extraction salt buffering capacity
  • Matrix Effects:

    • Cause: Co-extracted compounds affecting ionization efficiency
    • Solution: Optimize dSPE clean-up, use matrix-matched calibration, employ isotope-labeled internal standard
  • Poor Chromatography:

    • Cause: Incomplete clean-up or instrument issues
    • Solution: Enhance dSPE clean-up, adjust LC gradient, maintain instrumentation

Recent studies have demonstrated that freeze-drying as a sample preparation technique can enhance analytical precision and maintain the integrity of pesticide residues in complex matrices by eliminating water content without applying heat, thus reducing the likelihood of thermal degradation [2]. This approach may be beneficial for this compound analysis in challenging matrices.

Regulatory Considerations

When implementing this method for regulatory testing, consider the following:

  • Maximum Residue Limits (MRLs): Verify current MRLs for this compound in target commodities
  • Quality Control: Include procedural blanks, fortified samples, and reference materials in each batch
  • Quality Assurance: Participate in proficiency testing programs to maintain analytical competence

Conclusion

The QuEChERS method provides a robust, efficient, and reliable approach for the extraction and analysis of this compound in various agricultural matrices. By following this optimized protocol, laboratories can achieve high-quality results that comply with international regulatory standards. The adaptability of the QuEChERS approach allows for method customization based on specific matrix characteristics and analytical requirements.

Future developments in QuEChERS methodology for strobilurin fungicides like this compound may include enhanced sorbents for improved clean-up efficiency, automated systems for higher throughput, and expanded multi-residue applications covering a broader range of pesticides and metabolites.

References

Orysastrobin Analytical Standard: Purity & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin is a strobilurin-class fungicide, and its analytical standard is used for precise quantification in research and regulatory testing [1].

Table 1: Specifications for this compound Analytical Standards

Specification Sigma-Aldrich (PESTANAL) Fujifilm Wako Pure Chemical Corporation
Product Code/Number 32428 159-02681
Purity Not explicitly stated (Analytical Standard grade) ≥ 95.0% (by Capillary GC); ≥ 95.0% (by qNMR) [2]
Assay - 95.0+% [2]
Molecular Formula C₁₈H₂₅N₅O₅ [1] C₁₈H₂₅N₅O₅ [2]
Molecular Weight 391.42 g/mol [1] 391.42 g/mol [2]
Form Neat [1] White - pale yellowish red, crystalline powder - powder or mass [2]
Storage Limited shelf life; see expiry date on label [1] Keep at 2-10°C [2]

Notes on Purity and Selection:

  • The term "analytical standard" denotes that the material is of a quality suitable for use in chemical analysis, including instrument calibration and method validation [1].
  • For the highest quantitative accuracy, the Fujifilm Wako standard, with its explicitly defined and dual-verified high purity (95.0+%), is the preferred choice [2].
  • Always consult the product's Certificate of Analysis (COA) for batch-specific purity and value assignment data [1].

Detailed Analytical Application Notes & Protocols

The following protocols are compiled from established methodologies in scientific literature and supplier recommendations.

Protocol 1: Determination of this compound in Rice Samples using HPLC-UV and LC-ESI-MS/MS

This protocol is adapted from the application note provided by Sigma-Aldrich [1].

1. Scope This method describes the determination of this compound residues in rice samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and confirmatory analysis by Liquid Chromatography coupled to Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS).

2. Principle The sample is extracted with an organic solvent. The extract is cleaned up and concentrated before analysis. This compound is separated chromatographically and detected by UV absorbance. For higher sensitivity and confirmation, mass spectrometry with Selected Reaction Monitoring (SRM) is used.

3. Reagents and Materials

  • This compound Standard: PESTANAL or equivalent [1].
  • Solvents: Acetonitrile, Methanol (HPLC grade).
  • Water: Deionized water (HPLC grade).
  • QuEChERS Kits: Kits containing MgSO₄ and salts for extraction and a dispersive SPE (d-SPE) sorbent for clean-up [1].
  • Syringe Filters: 0.22 μm or 0.45 μm, Nylon or PTFE.

4. Equipment

  • HPLC system with UV/VIS detector or DAD.
  • LC-MS/MS system with electrospray ionization (ESI) source.
  • Analytical Balance.
  • Centrifuge.
  • Vortex Mixer.

5. Procedure

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute to appropriate calibration levels.
  • Sample Preparation (QuEChERS):
    • Homogenize a representative rice sample.
    • Weigh 10 g of sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile and shake vigorously.
    • Add the contents of the QuEChERS extraction salt packet and shake immediately.
    • Centrifuge the mixture.
    • Transfer an aliquot of the extract to a d-SPE tube for clean-up.
    • Shake and centrifuge the d-SPE tube.
    • Filter the supernatant through a syringe filter before analysis [1].
  • HPLC-UV Analysis:
    • Column: C18 reversed-phase column.
    • Mobile Phase: Gradient of water and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at an appropriate wavelength.
  • LC-MS/MS Confirmation:
    • Ionization Mode: Electrospray Ionization (ESI) [1].
    • Detection Mode: Selected Reaction Monitoring (SRM) [1].

6. Identification and Quantification Identify this compound by comparing its retention time to the analytical standard. Quantify using a calibration curve constructed from the standard solutions.

The experimental workflow for this protocol is visualized below.

G This compound Analysis in Rice Samples Start Start Sample Prep S1 Homogenize & Weigh Rice Sample Start->S1 S2 Extract with Acetonitrile (QuEChERS Salts) S1->S2 S3 Centrifuge S2->S3 S4 d-SPE Clean-up S3->S4 S5 Filter Supernatant S4->S5 Analyze Instrumental Analysis S5->Analyze A1 HPLC-UV Analysis (C18 Column, UV Detection) Analyze->A1 A2 LC-ESI-MS/MS Confirmation (SRM Mode) Analyze->A2 Result Result: Quantification & Identification A1->Result A2->Result

Protocol 2: Determination in Hot Pepper using a Modified QuEChERS Method and LC-MS/MS

This method is specifically optimized for a complex matrix like hot pepper (Capsicum annuum L.) [1].

1. Scope This method determines this compound in hot pepper, which presents a challenging matrix due to its color and compound complexity.

2. Key Modifications from Protocol 1

  • Sample Size: A smaller sample size (e.g., 5 g) may be used.
  • Extraction Solvent: Acetonitrile remains common, but acidified or other solvent mixtures can be tested for efficiency.
  • Clean-up: The d-SPE step is crucial. Using primary secondary amine (PSA) sorbent is highly effective in removing fatty acids and other organic acids from the pepper matrix. Graphitic carbon black (GCB) can be added to remove pigments, but use with caution as it can also adsorb planar analytes.
  • Matrix Effects: Due to the complex matrix, the use of matrix-matched calibration standards is strongly recommended to compensate for signal suppression or enhancement in the MS/MS detector.

The workflow for analyzing a complex matrix like hot pepper is more involved, as shown below.

G Hot Pepper Analysis with Enhanced Clean-up Start Start P1 Homogenize Hot Pepper Start->P1 P2 Weigh Sample (5-10 g) P1->P2 P3 Extract with Organic Solvent P2->P3 P4 Centrifuge P3->P4 CleanUp Enhanced d-SPE Clean-up P4->CleanUp C1 PSA Sorbent (Removes Acids) CleanUp->C1 C2 GCB Sorbent (Removes Pigments) CleanUp->C2 P5 Filter C1->P5 C2->P5 Analysis LC-MS/MS Analysis (Matrix-Matched Calibration) P5->Analysis End Final Result Analysis->End

Table 2: Cross-Reactivity Data of Strobilurin Fungicides [3]

Strobilurin Fungicide Cross-Reactivity in Anti-Azoxystrobin Immunoassay
Azoxystrobin 100% (Reference)
Dimoxystrobin 0.7%
Fluoxastrobin 1.0%
Kresoxim-methyl 0.6%
Metominostrobin 1.7%
This compound 1.6%
Picoxystrobin 1.8%
Pyraclostrobin 0.5%
Trifloxystrobin 0.4%

Note: This data is relevant if using an immunoassay for initial screening. The low cross-reactivity for this compound indicates that such an assay is not suitable for its direct detection but confirms the specificity of chromatographic methods [3].

Conclusion

These application notes provide a foundation for the accurate analysis of this compound. The protocols can be adapted and validated for specific laboratory requirements and sample matrices. The purity of the analytical standard is paramount for all quantitative results, and sourcing a standard with a certified CoA, such as the one from Fujifilm Wako, is critical for high-quality research.

References

Orysastrobin Application Note for Transplanting Injury in Rice

Author: Smolecule Technical Support Team. Date: February 2026

1. Core Finding and Proposed Mechanism A 2017 study demonstrated that orysastrobin can improve tolerance to root-cutting injury (a simulation of transplanting shock) and chilling stress in rice seedlings [1]. The proposed mechanism involves a dual action:

  • Induction of Water-Retaining Activity: The treatment decreases the transpiration rate, thereby reducing water loss from injured or stressed seedlings [1].
  • Enhancement of Reactive Oxygen Species (ROS) Scavenging: The application increases the activities of key antioxidant enzymes, specifically ascorbate peroxidase (APX) and glutathione reductase (GR), which prevents the damaging overproduction of hydrogen peroxide (H₂O₂) [1].
  • ABA-Dependent Pathway: Crucially, this stress alleviation was eliminated by the application of naproxen, a putative abscisic acid (ABA) biosynthesis inhibitor. This indicates that the action of this compound is likely mediated through the ABA signaling pathway [1].

2. Experimental Protocol for Transplanting Injury Assay The protocol below is reconstructed and expanded based on the methodologies cited in the research [1].

Protocol Step Detailed Description & Parameters
1. Plant Material & Growth Use pre-germinated seeds of a standard rice cultivar. Grow seedlings in a controlled environment for 14 days prior to treatment [1].
2. Treatment Application Prepare this compound as a soil drench or seedling dip. The specific effective concentration from the study was not published in the abstract; preliminary range-finding trials are recommended. Include control groups treated with water.
3. Injury Induction Root-Cutting Injury: Carefully remove seedlings from growth medium and subject them to a standardized root-trimming protocol to simulate transplanting shock [1].
4. Chilling Stress (Optional) For experiments including chilling stress, expose treated and injured seedlings to low temperatures (e.g., 4-10°C) for a predetermined duration [1].

| 5. Recovery & Data Collection | Re-plant seedlings and monitor during recovery. Assess the following parameters at 7 and 14 days after treatment [1]:

  • Growth Promotion: Shoot height and root length.
  • Physiological Response: Transpiration rate.
  • Biochemical Markers: Enzyme assays for APX and GR activity; measurement of H₂O₂ levels. |

3. Quantitative Data Summary The following table summarizes the key positive outcomes observed in the study [1].

Measured Parameter Effect of this compound Treatment
Root Length Increased growth after root-cutting injury and chilling stress [1].
Shoot Height Increased growth after root-cutting injury and chilling stress [1].
Water Loss Decreased post-injury or chilling stress [1].
H₂O₂ Accumulation Decreased overproduction [1].
Transpiration Rate Decreased [1].
APX & GR Activity Increased [1].

Proposed Follow-Up Experiments

To build a complete application dossier, the following experimental avenues are suggested:

  • Dose-Response Optimization: Establish the most effective and economical concentration of this compound for this specific use case.
  • Temporal Application Timing: Determine the critical window for application—whether treatment is most effective pre-transplanting, at transplanting, or post-transplanting.
  • Field Validation Trials: Confirm greenhouse findings under real-world field conditions, with final yield as a key metric.
  • Molecular Analysis: Use transcriptomic and proteomic approaches to further characterize the ABA-mediated signaling pathway and identify other potential gene targets.

Mechanism of Action Workflow

The diagram below synthesizes the proposed mechanism by which this compound mitigates transplanting injury, as revealed by the study [1].

G This compound This compound ABA_Pathway ABA-dependent Pathway This compound->ABA_Pathway Activates Physiological Physiological Response (Reduced Transpiration) ABA_Pathway->Physiological Biochemical Biochemical Response (↑ APX & GR Activity) ABA_Pathway->Biochemical Outcome1 Reduced Water Loss Physiological->Outcome1 Outcome2 Reduced ROS Damage (Lower H₂O₂) Biochemical->Outcome2 Final Enhanced Tolerance to Transplanting Injury Outcome1->Final Outcome2->Final

Key Research Gaps and Future Directions

While the foundational evidence is promising, advancing this research requires addressing several gaps:

  • Precise Formulation and Application Methods are needed to maximize efficacy and ensure practical adoption.
  • A comprehensive Environmental Impact Assessment, similar to those conducted for other rice fungicides [2], is essential.
  • Integration with Other Stress Management Practices should be explored to develop robust, system-level solutions for rice cultivation.

References

Comprehensive Application Notes and Protocols: Orysastrobin-Induced Systemic Resistance in Plants

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Mechanism of Action

Orysastrobin, a strobilurin-type fungicide, demonstrates remarkable capacity for inducing broad-spectrum resistance in plants against diverse pathogens. While initially developed for its direct antifungal activity through inhibition of mitochondrial respiration in fungi, recent research has revealed that this compound activates potent defense mechanisms in plants that provide protection against fungal, bacterial, and viral pathogens [1] [2]. This systemic resistance represents a valuable asset in integrated pest management programs, potentially reducing overall pesticide usage while enhancing crop productivity and quality.

The induction of systemic resistance by this compound operates through a sophisticated mechanism that primes the plant's immune system for enhanced response to subsequent pathogen challenges. When applied to plants, this compound triggers a signaling cascade involving key plant hormones including jasmonic acid (JA), ethylene (ET), and in some cases salicylic acid (SA) [2] [3]. This priming effect results in faster and stronger activation of defense responses upon pathogen recognition, including enhanced production of pathogenesis-related (PR) proteins, phytoalexins, and reactive oxygen species (ROS) [4] [3]. The signaling network orchestrating this compound-induced resistance involves recognition at the cell surface, transduction through kinase cascades, and activation of transcription factors that regulate defense gene expression.

The following diagram illustrates the key signaling pathways and physiological changes involved in this compound-induced systemic resistance:

G cluster_early Early Recognition & Signaling cluster_defense Defense Activation This compound This compound MAMPs Microbe-Associated Molecular Patterns (MAMPs) This compound->MAMPs PRRs Pattern Recognition Receptors (PRRs) MAMPs->PRRs ROS ROS Burst PRRs->ROS Ca Ca²⁺ Influx PRRs->Ca MAPK MAPK Cascade ROS->MAPK Ca->MAPK JA Jasmonic Acid Pathway MAPK->JA ET Ethylene Pathway MAPK->ET SA Salicylic Acid Pathway MAPK->SA Priming Primed State (Enhanced Responsiveness) JA->Priming ET->Priming SA->Priming PR PR Protein Expression Phytoalexins Phytoalexin Production Lignin Cell Wall Lignification Priming->PR Priming->Phytoalexins Priming->Lignin

Figure 1: Signaling Pathways in this compound-Induced Systemic Resistance. This compound application triggers recognition events that activate multiple hormonal signaling pathways, leading to a primed state with enhanced capacity for defense compound production.

Application Protocols

Formulation and Handling

This compound is commercially available as water-dispersible granules (WG), suspension concentrate (SC), and emulsifiable concentrate (EC) formulations. For resistance induction applications, WG formulations at 25-50% active ingredient concentration are recommended due to their superior leaf surface distribution and rainfastness. Prepare working solutions using clean, neutral pH water (pH 6.5-7.5) to maintain compound stability. Avoid alkaline water (pH >8.0) as it accelerates hydrolysis and reduces efficacy. Addition of approved stickers/spreaders at 0.01-0.05% v/v can enhance leaf coverage and penetration, particularly for waxy leaf surfaces.

Application Methods and Timing

Optimal application timing varies with crop developmental stage and pathogen pressure. The table below summarizes recommended application parameters for different implementation strategies:

Table 1: this compound Application Parameters for Induced Resistance

Application Method Concentration (ai) Application Volume Growth Stage Number of Applications Interval (Days)
Seed Treatment 0.5-1.0 g/kg seed 5-10 mL/kg seed Pre-planting 1 -
Soil Drench 50-100 ppm 100-200 mL/plant 2-4 leaf stage 1-2 14-21
Foliar Spray 50-100 ppm 200-500 L/ha 4-6 leaf stage 2-3 14-28
Trunk Injection* 10-25 ppm 2-5 mL/cm trunk diameter Dormant season 1 Annual

Note: *Trunk injection primarily for perennial crops; ai = active ingredient

For seed treatment, apply as a slurry formulation using commercial seed treaters, ensuring uniform coverage. Allow treated seeds to dry completely for 24 hours before planting. For soil drench applications, apply around the root zone when soil moisture is adequate but not saturated. Foliar sprays should be administered using medium-fine sprays (200-300 µm droplet size) for optimal coverage, preferably during early morning or late afternoon to minimize UV degradation and maximize leaf uptake.

Special Considerations for Different Crop Types

Cereals (wheat, rice, corn): Apply at tillering and stem elongation stages for protection against foliar and head diseases. Vegetables (tomato, cucumber, pepper): Begin applications at 2-4 true leaf stage, with follow-up applications prior to flowering and fruit set. Fruit trees (apple, grape, citrus): Time applications to coincide with bud break, petal fall, and early fruit development stages. Ornamentals: Apply during active growth periods when environmental conditions favor disease development.

Experimental Validation and Monitoring Protocols

Pathogen Challenge Assays

To verify induced resistance activation in treated plants, conduct pathogen challenge assays using appropriate model pathogens. For dicot plants, Pseudomonas syringae pv. tomato (bacterial speck) or Botrytis cinerea (gray mold) are suitable challenge pathogens. For monocots, Magnaporthe oryzae (rice blast) or Fusarium graminearum (wheat scab) provide effective bioassays.

Protocol: Detached Leaf Pathogen Challenge

  • Leaf collection: Collect 3-5 fully expanded leaves from this compound-treated and control plants at 3, 7, and 14 days post-treatment.
  • Surface sterilization: Immerse leaves in 70% ethanol for 30 seconds, followed by three rinses with sterile distilled water.
  • Pathogen inoculation: Place leaves in Petri dishes containing 1% water agar. Apply 10 µL droplets of pathogen suspension (10⁵ CFU/mL for bacteria; 10⁴ spores/mL for fungi) to the leaf surface.
  • Incubation: Maintain plates at 22-25°C with a 12-hour photoperiod.
  • Disease assessment: Measure lesion diameter or count disease incidence at 3-7 days post-inoculation.
  • Data analysis: Calculate disease reduction percentage compared to untreated controls using the formula: % Reduction = [(Dc - Dt)/Dc] × 100 where Dc = disease measurement in control, Dt = disease measurement in treated.
Molecular Marker Analysis

Monitor the expression of defense-related genes to confirm activation of systemic resistance pathways. The table below outlines key molecular markers for different resistance pathways:

Table 2: Molecular Markers for Monitoring Induced Resistance Pathways

Resistance Pathway Target Genes Expression Timeline Detection Method
JA/ET Signaling PDF1.2, VSP2, HEL 24-48 hours post-treatment qRT-PCR
SA Signaling PR-1, PR-2, PR-5 48-72 hours post-treatment qRT-PCR, ELISA
Phenylpropanoid Pathway PAL, CHS, LOX 24-96 hours post-treatment qRT-PCR, Enzyme Assay
ROS Metabolism RBOHD, GST, CAT 6-24 hours post-treatment qRT-PCR, Enzyme Assay
Cell Wall Reinforcement CALLOSE SYNTHASE, POD 24-72 hours post-treatment Histochemical Staining

Protocol: RNA Extraction and qRT-PCR Analysis

  • Tissue collection: Harvest 100 mg of leaf tissue from treated and control plants into liquid nitrogen.
  • RNA extraction: Use commercial kits with DNase I treatment to remove genomic DNA contamination.
  • cDNA synthesis: Reverse transcribe 1 µg total RNA using oligo(dT) primers and reverse transcriptase.
  • qPCR reaction: Prepare reactions with 2× SYBR Green master mix, 200 nM primers, and 50 ng cDNA template.
  • Amplification parameters: 95°C for 3 min; 40 cycles of 95°C for 15 sec, 60°C for 30 sec.
  • Data analysis: Calculate relative expression using the 2^(-ΔΔCt) method with ACTIN or UBIQUITIN as reference genes.
Biochemical Assays for Defense Enzymes

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Enzyme extraction: Homogenize 500 mg leaf tissue in 2 mL extraction buffer (50 mM borate buffer, pH 8.8, containing 5 mM β-mercaptoethanol and 1% PVPP).
  • Centrifugation: Clarify extract at 12,000 × g for 20 min at 4°C.
  • Reaction mixture: Combine 100 µL enzyme extract with 1.4 mL borate buffer and 0.5 mL 20 mM L-phenylalanine.
  • Incubation: Hold at 40°C for 60 minutes.
  • Reaction termination: Add 0.1 mL 6 N HCl to stop reaction.
  • Measurement: Quantify trans-cinnamic acid production at 290 nm (ε = 10,000 M⁻¹cm⁻¹).
  • Calculation: Express activity as nkat mg⁻¹ protein (1 nkat = 1 nmol trans-cinnamic acid formed per second).

Protocol: β-1,3-Glucanase Activity Assay

  • Enzyme extraction: Prepare as for PAL assay using 50 mM sodium acetate buffer (pH 5.0).
  • Substrate preparation: Prepare 1% laminarin in sodium acetate buffer.
  • Reaction mixture: Incubate 0.5 mL enzyme extract with 0.5 mL substrate at 37°C for 60 min.
  • Reaction termination: Add 1 mL dinitrosalicylic acid reagent and heat at 100°C for 10 min.
  • Measurement: Read absorbance at 540 nm against glucose standard curve.
  • Calculation: Express activity as µmol glucose equivalents released min⁻¹ mg⁻¹ protein.

Integration and Resistance Management

Fungicide Combinations for Enhanced Efficacy and Resistance Management

To mitigate the development of fungicide resistance and enhance the durability of this compound, implement combination strategies with fungicides having different modes of action. The following table outlines effective combination partners based on in silico and empirical studies:

Table 3: Recommended Fungicide Combinations with this compound

Combination Partner Fungicide Class Target Pathogen Mixing Ratio Resistance Management Benefit
Thiram Dithiocarbamate Botrytis cinerea, Plasmopara viticola 1:1 to 1:2 Broad-spectrum activity with multi-site action
Cyproconazole Demethylation inhibitor Fusarium spp., rusts 2:1 to 1:1 Enhanced systemic activity with different molecular target
Famoxadone QoSI fungicide G143A-mutated cytochrome b 1:1 Effective against QoI-resistant strains
Ethaboxam Tubulin assembly inhibitor Oomycete pathogens 1:1 to 2:1 Different mode of action for resistance mitigation
Metalaxyl-M Phenylamide Phytophthora spp., Pythium spp. 1:1 Complementary activity against oomycetes
Implementation Strategies for Different Cropping Systems

Annual field crops: Implement this compound in rotation with unrelated fungicide classes, applying at critical growth stages rather than on a calendar basis. Greenhouse production: Combine with biological control agents for enhanced resistance induction with reduced chemical inputs. Perennial systems: Integrate with cultural practices (pruning, sanitation) and reserve for high-disease-pressure periods to minimize selection pressure.

The following workflow diagram illustrates a recommended integrated disease management approach incorporating this compound:

G PreSeason Pre-Season Planning (Resistance risk assessment) SeedApp Seed Treatment (this compound + Thiram) PreSeason->SeedApp EarlySeason Early Season (Preventive application) VegetativeApp Vegetative Stage (this compound solo) EarlySeason->VegetativeApp MidSeason Mid Season (Curative application) ReproductiveApp Reproductive Stage (this compound combination) MidSeason->ReproductiveApp LateSeason Late Season (Resistance monitoring) ResistanceMon Resistance Monitoring (Molecular testing) LateSeason->ResistanceMon SeedApp->VegetativeApp VegetativeApp->ReproductiveApp ReproductiveApp->ResistanceMon

Figure 2: Integrated Disease Management Workflow Incorporating this compound. This season-long strategy emphasizes appropriate application timing and resistance monitoring to maintain long-term efficacy.

Conclusion

This compound represents a dual-purpose crop protection agent that combines direct antifungal activity with the ability to prime plant immune systems for enhanced resistance against diverse pathogens. The protocols outlined in this document provide researchers and agricultural professionals with standardized methods for implementing and validating this compound-induced resistance across various cropping systems. Proper application following these guidelines can significantly enhance crop health and yield stability while reducing overall pesticide inputs.

When implementing these protocols, researchers should adapt specific parameters (concentrations, application intervals) to local conditions, crop species, and pathogen pressures. Regular resistance monitoring is essential to preserve the long-term efficacy of this valuable tool through appropriate anti-resistance strategies. The combination of this compound with other disease management approaches in an integrated framework will provide the most sustainable and effective crop protection outcomes.

References

Orysastrobin Application Notes & Protocols for Sheath Blight Control

Author: Smolecule Technical Support Team. Date: February 2026

1. Disease Overview and Significance Sheath blight (ShB), caused by the soil-borne fungus Rhizoctonia solani AG1-IA, is one of the most destructive diseases of rice worldwide [1]. It can cause significant yield losses, typically ranging from 20% to 50%, with some reports of losses up to 70% under conditions favorable for the disease [2] [3] [1]. The pathogen survives between seasons as sclerotia in soil or infected plant debris and spreads through irrigation water or direct hyphal growth [2] [1]. The widespread adoption of semi-dwarf, high-yielding varieties and the use of high doses of nitrogen fertilizer have contributed to the increased incidence and severity of this disease [2] [4].

2. The Role of Orysastrobin in Disease Management While specific application data for this compound is limited in the search results, one study refers to it as a "chemical fungicide" that can induce resistance against a bacterial disease, hinting at its potential role in plant disease management [5]. In practice, fungicides like this compound are a critical component of integrated ShB management, especially since complete genetic resistance in rice varieties is not available [4] [1]. Its use should be strategically timed and combined with cultural practices to maximize efficacy and minimize the risk of fungicide resistance development in pathogen populations [3] [1].

3. Complementary Control Strategies

The management of sheath blight requires an integrated approach. The table below summarizes key non-chemical strategies that should be used in conjunction with fungicide applications.

Strategy Implementation Key Benefit(s)
Varietal Selection Use varieties with moderate resistance or less susceptibility. Indica varieties often show more resistance than japonica [6]. Reduces initial disease severity and reliance on chemicals [1].
Cultural Practices Avoid high seeding rates and excessive nitrogen fertilizer [1]. Implement crop rotation with non-host crops [1]. Reduces canopy humidity, creating a less favorable microclimate for disease [2] [1]. Decreases soil inoculum levels [1].
Biological Control Apply formulated bacterial bioagents (e.g., Bacillus subtilis, Pseudomonas spp.) [3]. Suppresses pathogen growth; one study showed a 55.25% reduction in lesion length and a 58.51% increase in yield [3]. Offers an environmentally friendly option.

4. Sheath Blight Disease Cycle

The diagram below illustrates the disease cycle of Rhizoctonia solani in rice, based on information from the search results [2] [1]. Understanding this cycle is crucial for timing interventions effectively.

Sheath Blight Disease Cycle Sclerotia in Soil/ Debris Sclerotia in Soil/ Debris Inoculum Germination Inoculum Germination Sclerotia in Soil/ Debris->Inoculum Germination  Stimulated by  host chemicals Plant Penetration Plant Penetration Inoculum Germination->Plant Penetration  Direct cuticular penetration  via infection cushions Symptom Development Symptom Development Plant Penetration->Symptom Development  Colonization of  leaf sheaths Pathogen Spread Pathogen Spread Symptom Development->Pathogen Spread  Runner hyphae grow  to adjacent plants Sclerotia Production Sclerotia Production Pathogen Spread->Sclerotia Production  On infected  plant tissues Sclerotia Production->Sclerotia in Soil/ Debris  Sclerotia dislodge  and survive in soil

General Protocol for Fungicide Application

The following protocol outlines general best practices for fungicide application against sheath blight, which can be adapted for this compound once the specific manufacturer's instructions are consulted.

1. Scouting and Timing

  • Regular Monitoring: Begin scouting fields from the late tillering stage onwards. Pay close attention to the lower leaf sheaths, especially near the water line [1].
  • Economic Threshold: Fungicide application is most effective and economically justified when the disease level reaches the economic threshold. Application should be made between panicle differentiation and heading stages to prevent the disease from moving up to the flag leaf and panicle [1].

2. Application Specifications

  • Method: Foliar spray using equipment that ensures thorough coverage of the plant canopy, particularly the lower parts where infection begins.
  • Environmental Conditions: Apply during cool, calm periods of the day to minimize evaporation and drift, and to maximize leaf surface retention.

3. Resistance Management

  • Mix and Rotate: To mitigate the risk of the pathogen developing resistance, rotate this compound with fungicides from different chemical groups (with different modes of action) [1]. The overuse of single-mode-of-action fungicides is a known risk factor [1].

Research Gaps and Future Directions

The search highlights a significant gap in the publicly available literature regarding specific application parameters for this compound. Future research should focus on:

  • Establishing optimal application rates, precise timings, and pre-harvest intervals for this compound.
  • Investigating the potential for integrating this compound with biological control agents for synergistic effects [3].
  • Exploring the molecular basis of ShB resistance in rice, such as the newly identified SBRR1 gene, to develop more resistant varieties and reduce dependence on fungicides [6].

References

orysastrobin stability stock solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin Storage & Stability Overview

The table below summarizes the key storage conditions and stability information for this compound from the search results.

Aspect Recommended Conditions
Powder Form (General) Store at -20°C, sealed, away from moisture and light [1] [2] [3].
Stock Solution (DMSO) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [1] [2] [3].
Appearance Solid, white to off-white color [1] [2].
Handling Precautions Causes skin and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves [4].

Frequently Asked Questions (FAQs)

What is the long-term storage protocol for this compound powder?

For long-term stability, store the solid (powder) form of this compound at -20°C in a tightly sealed container to protect it from moisture and light [1] [2] [3].

How should I prepare and store a stock solution of this compound?

Stock solutions are often prepared in DMSO [1] [2]. For extended stability:

  • Store at -80°C for up to 6 months.
  • Store at -20°C for up to 1 month. In all cases, the storage container should be sealed to prevent absorption of moisture from the air. It is also recommended to aliquot the solution to minimize repeated freeze-thaw cycles [1] [2] [3].
What are the critical handling precautions for this compound?

Safety data indicates that this compound is a skin and eye irritant and may cause skin sensitization [4]. When handling:

  • Wear protective gloves.
  • Use eye protection (safety glasses or a face shield).
  • Avoid breathing dust and ensure adequate ventilation.
  • Wash hands thoroughly after handling [4].
Why is it important to protect this compound from moisture?

The substance is classified as stable under recommended storage conditions, but moisture is listed as an incompatible condition to avoid [4]. Exposure to water can lead to decomposition, which may reduce the compound's efficacy and stability in your experiments.

Experimental Workflow for Storage & Handling

The diagram below outlines the key decision points for properly storing and handling this compound in a lab setting.

Start Start: this compound Storage Form What is the physical form? Start->Form Powder Solid Powder Form->Powder Solid Solution Stock Solution (e.g., in DMSO) Form->Solution Solution Powder_Storage Storage Condition: -20°C Sealed Container Dry & Dark Powder->Powder_Storage Powder_Handling Handling: Wear Gloves & Eye Protection in a Well-Ventilated Area Powder_Storage->Powder_Handling End Ready for Use Powder_Handling->End Solution_Time Planned Storage Duration? Solution->Solution_Time Solution_Long Long-Term (≤ 6 months) Solution_Time->Solution_Long > 1 month Solution_Short Short-Term (≤ 1 month) Solution_Time->Solution_Short ≤ 1 month Storage_Long Storage Condition: -80°C In Sealed Aliquots Solution_Long->Storage_Long Storage_Short Storage Condition: -20°C In Sealed Aliquots Solution_Short->Storage_Short Storage_Long->End Storage_Short->End

References

solubility issues orysastrobin DMSO methanol

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin Solubility and Preparation

The table below summarizes the key information on this compound's solubility and standard preparation methods, primarily derived from its product specification sheet [1].

Property / Aspect Details
Purity ≥98% [1]
Molecular Weight 391.42 g/mol [1]
Appearance Solid at room temperature [1]
Solubility in DMSO Soluble. Suggested for stock solution preparation [1].
Solubility in Methanol Information not explicitly found in search results.
Typical Stock Solution Dissolve in DMSO to create concentrated stock (e.g., 5-20 mM), then dilute into aqueous buffers [1].

Stock Solution Preparation Workflow

For research purposes, this compound is typically prepared as a concentrated stock solution in DMSO before being diluted into aqueous systems for biological assays [1]. The following diagram illustrates this general workflow and the options for in vivo formulation if water solubility is insufficient.

G Start This compound Powder DMSO_Stock Prepare Stock in DMSO Start->DMSO_Stock In_Vitro_Use Dilute into Aquous Assay Buffer DMSO_Stock->In_Vitro_Use In_Vivo_Check Suitable for In Vivo Use? In_Vitro_Use->In_Vivo_Check Need_Formulation Requires In Vivo Formulation In_Vivo_Check->Need_Formulation No Formulation_Opt1 Oral Formulation: Suspend in 0.5% CMC Na Need_Formulation->Formulation_Opt1 Formulation_Opt2 Injection Formulation: DMSO, Tween 80, Saline Need_Formulation->Formulation_Opt2

For in vivo studies where low water solubility is an issue, the literature suggests several formulation options [1]:

  • Oral administration: Suspend the compound in 0.5% carboxymethylcellulose sodium (CMC Na) [1].
  • Injection: Use a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 ratio) [1].

Frequently Asked Questions

What should I do if this compound does not dissolve completely in my aqueous buffer? This is expected behavior. This compound has low water solubility and should first be dissolved in a small volume of DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock can then be diluted into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤1% for cell-based assays) [1].

Are there any stability concerns I should be aware of when storing this compound solutions?

  • Powder: Store at -20°C for long-term stability (3 years) [1].
  • DMSO Stock Solutions: For best stability, store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles by aliquoting into single-use portions [1].

Troubleshooting and Further Guidance

  • Confirm Solubility: If precipitation occurs after dilution, briefly vortex or sonicate the solution. For quantitative work, filtration through a solvent-compatible membrane may be necessary.
  • Methanol Solubility: While explicit data for methanol was not found, general solubility principles suggest testing with a small amount of powder is the most direct method.
  • Experimental Design: Always include a vehicle control (e.g., the same concentration of DMSO without the active compound) to account for any solvent effects in your experiments [2].

References

orysastrobin hydrolysis photolysis degradation

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin Properties & Stability

The table below summarizes key physicochemical properties of this compound relevant to its stability and analysis [1].

Property Value / Description Experimental Note / Implication
Chemical Group Strobilurin fungicide; Methoxyiminoacetamide [1] Mode of action: Respiration inhibitor (QoL fungicide, FRAC code 11) [1].
Water Solubility 80.6 mg/L (at 20 °C, pH 7) [1] Moderately soluble; behavior in aqueous systems is concentration-dependent.
Octanol-Water Partition Coeff. (Log P) 2.36 [1] Suggests low mobility; may adsorb to soil and organic matter.
Soil DT₅₀ (Field) 55 days [1] Moderately persistent in the soil environment.
Vapour Pressure 7.0 x 10⁻⁴ mPa [1] Low volatility; loss via evaporation is minimal.
General Hydrolysis Not generally susceptible [1] Relatively stable to hydrolysis under standard conditions.
Isomerism Exhibits geometric (E/Z) isomerism [1] Critical for analysis: Method must separate and quantify this compound and its isomers [2].

A primary consideration for analysis is that this compound exhibits geometric (E/Z) isomerism due to the presence of multiple methoxyimino functional groups and conjugated double bonds. Any analytical method must be capable of separating and quantifying these isomers [2] [1].

Analytical Method for this compound and Its Isomers

The following method, adapted from a published procedure for rice, can serve as a starting point for analyzing this compound and its main isomers (F001, F033) in various matrices [2].

1. Extraction

  • Procedure: Extract the sample (e.g., 20 g of homogenized matrix) with acetone.
  • Partitioning: Dilute the extract with saline water and perform liquid-liquid extraction using a dichloromethane/n-hexane mixture to recover the analytes from the aqueous phase.

2. Cleanup

  • Partitioning: Use an n-hexane/acetonitrile partition to remove non-polar co-extractives.
  • Column Chromatography: Further clean the extract using Florisil column chromatography.

3. Instrumental Analysis

  • Technique: High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Column: Octadecylsilyl (C18) column.
  • Method Performance:
    • Recovery: 80.6% to 114.8% for fortified samples.
    • Precision: Relative standard deviations (RSD) < 20%.
    • Limits of Quantification (LOQ): In the range of 0.002 - 0.02 mg/kg [2].

The workflow for this analytical method is summarized in the diagram below:

G Start Sample (e.g., soil, plant) Extraction Extract with Acetone Start->Extraction Partition1 Dilute with Saline Water Partition with Dichloromethane/Hexane Extraction->Partition1 Cleanup1 Partition with n-Hexane/Acetonitrile Partition1->Cleanup1 Cleanup2 Florisil Column Chromatography Cleanup1->Cleanup2 Analysis HPLC-UV or LC-MS/MS (C18 Column) Cleanup2->Analysis Result Quantification of This compound & Isomers Analysis->Result

FAQs & Troubleshooting

Based on the available information, here are answers to potential technical questions.

Q1: What is the most critical factor to consider when developing an analytical method for this compound? A1: The most critical factor is accounting for its geometric isomerism. Your chromatographic method must be optimized to achieve baseline separation of this compound from its isomers (like F001 and F033) to ensure accurate quantification. Using a C18 column and the LC conditions described above has been proven effective [2] [1].

Q2: My recovery rates for this compound are low and inconsistent. What could be the issue? A2: Low recovery can stem from several points in the workflow:

  • Incomplete Extraction: Ensure adequate mixing and time during the initial acetone extraction.
  • Loss During Partitioning: The partition steps are designed to separate analytes from the matrix. Verify the polarity of your solvents and the solubility of the target compounds. Inefficient separation of the organic and aqueous layers can lead to losses.
  • Adsorption in Cleanup: The Florisil column, while effective for cleanup, can sometimes retain analytes. Confirm the activity of the sorbent and use an appropriate elution solvent strength to ensure you are recovering all compounds of interest.

Q3: The available literature lacks specific hydrolysis/photolysis protocols for this compound. How can I design my study? A3: You can design a robust study by following general principles for pesticide fate research, using the available this compound data as a guide.

  • For Hydrolysis: Since this compound is reported as not generally susceptible to hydrolysis, your study should investigate its stability across a range of pH buffers (e.g., pH 4, 7, and 9) at controlled temperatures (e.g., 25°C and 50°C). Use dark conditions and sealed containers to prevent photodegradation and volatilization. Sample at regular intervals and analyze using the validated LC-MS/MS method.
  • For Photolysis: Conduct experiments using a light source that simulates environmental UV radiation. Compare samples kept in the dark (as controls) with those exposed to light. The lysimeter study [3] used a roof with 71.5-75.4% UV penetration, which you could approximate. Monitor for the formation of isomers and degradation products.

Guidance for Further Research

The information available is a starting point, but you will likely need to delve deeper to design complete experiments.

  • Consult Official Guidelines: Refer to standard test guidelines from organizations like the OECD or US EPA for detailed, validated protocols on hydrolysis (e.g., OECD 111) and photolysis (e.g., OECD 316).
  • Investigate Analogues: Research the degradation pathways of other strobilurin fungicides (e.g., azoxystrobin, picoxystrobin). They share similar methoxyimino moieties, and their documented behavior can provide excellent clues for your work with this compound.

References

Core Principles for HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

A robust HPLC method development process typically involves four key stages [1]:

  • Method Scouting: Screening different columns and mobile phase conditions to find a promising starting point.
  • Method Optimization: Iteratively adjusting separation conditions (e.g., gradient, temperature, pH) to achieve the best resolution and peak shape.
  • Robustness Testing: Determining how small, deliberate changes to method parameters affect the results to ensure reliability.
  • Method Validation: The formal process of proving the method is suitable for its intended purpose.

For optimization, three parameters are critical, listed in order of increasing importance: retention (k), column efficiency (N), and selectivity (α). Adjusting selectivity, often by changing the column chemistry or mobile phase pH, is the most effective way to improve separation [1].

Troubleshooting Guide for HPLC Separation

The table below outlines common issues you might encounter and potential solutions based on general principles and examples from similar analyses.

Problem & Symptom Potential Root Cause Troubleshooting Steps & Solutions

| Poor Peak Shape (Tailing/Asymmetry) | - Interaction with residual silanols on column

  • Inappropriate mobile phase pH | - Add a silanol blocker (e.g., 0.025 M Diethylamine) to mobile phase [2].
  • Use a specialty column (e.g., Phenyl-Hexyl) designed for basic compounds [2].
  • Adjust pH to suppress analyte ionization [3]. | | Insufficient Resolution | - Low selectivity between compounds
  • Incorrect gradient profile | - Screen different column chemistries (C18, Phenyl, Polar RP) [2] [3].
  • Optimize organic modifier ratio and gradient profile [4].
  • Use chemometric tools (e.g., D-optimal design) for multi-parameter optimization [4]. | | Low Sensitivity | - Suboptimal detection wavelength
  • Significant matrix effects | - Use a PDA detector to identify the analyte's λmax [3].
  • Improve sample cleanup (e.g., Solid Phase Extraction) to remove interfering matrix [1] [2].
  • Dilute the sample or switch to a more selective detection method (e.g., MS) [1]. |

Experimental Protocol for Systematic Optimization

You can adapt the following workflow, inspired by a pesticide residue analysis in rice, to develop and optimize your method for orysastrobin [4].

1. Initial Scouting and Separation

  • Column: Start with a common C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Use a binary system. A common starting point is a phosphate or acetate buffer (pH ~3.5) and acetonitrile [4]. Methanol can also be evaluated [2].
  • Detection: Use a Photo-Diode Array (PDA) detector to identify the optimal wavelength for this compound.
  • Gradient: Begin with a broad gradient (e.g., 5% to 100% organic phase over 20-30 minutes) to understand the retention behavior of your sample [3].

2. Sample Preparation (Critical Step) Complex samples like plant tissues require effective extraction and cleanup.

  • Extraction: The extraction method should be optimized for your compound and matrix. Microwave-Assisted Extraction (MAE) has been successfully used for phenolic compounds in rice grains, offering rapid extraction and good recovery [5].
  • Cleanup: Solid Phase Extraction (SPE) is highly recommended to isolate your analyte from the complex sample matrix and reduce interfering components, thereby improving sensitivity and column lifetime [1] [2].

3. Fine-Tuning with Experimental Design For a systematic optimization of multiple factors (e.g., buffer pH, % of organic solvent, gradient time, column temperature), use a chemometric approach like Response Surface Methodology (RSM).

  • A D-optimal mixture design can efficiently find the optimal mobile phase composition and flow rate [4].
  • This statistical method helps find the best conditions with fewer experiments and can reveal interactions between variables.

The following diagram illustrates the logical workflow for this optimization process.

HPLC_Optimization Start Start: Initial Scouting Run PeakShapeIssue Poor Peak Shape? Start->PeakShapeIssue ResolutionIssue Insufficient Resolution? Start->ResolutionIssue SensitivityIssue Low Sensitivity? Start->SensitivityIssue Solution1 • Add silanol blocker (e.g., DEA) • Switch to Phenyl-Hexyl column • Adjust mobile phase pH PeakShapeIssue->Solution1 Yes Final Robust and Optimized Method PeakShapeIssue->Final No Solution2 • Screen column chemistries • Optimize gradient profile • Use DoE for multi-parameter tuning ResolutionIssue->Solution2 Yes ResolutionIssue->Final No Solution3 • Confirm detection at λmax • Improve sample cleanup (SPE) • Consider MS detection SensitivityIssue->Solution3 Yes SensitivityIssue->Final No Solution1->Final Solution2->Final Solution3->Final

Frequently Asked Questions (FAQs)

What is the most effective way to improve the separation of two co-eluting peaks? The most effective approach is to alter the selectivity (α). This is best achieved by changing the column chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column) or by adjusting the pH of the mobile phase, which can significantly impact the ionization state of ionizable analytes [1] [2] [3].

How can I mitigate matrix effects from complex biological samples? Matrix effects can be mitigated by:

  • Improving Sample Cleanup: Techniques like Solid Phase Extraction (SPE) are highly effective at purifying the analyte and removing interfering matrix components [1] [2].
  • Sample Dilution: If sensitivity allows, simply diluting the sample can reduce the matrix effect [1].
  • Using Advanced Chromatography: Employing 2D-LC (two-dimensional liquid chromatography) can provide an additional dimension of separation to resolve analytes from matrix interferences [1].

What are the key advantages of using chemometrics in method development? Using chemometric tools like a D-optimal design allows for the simultaneous optimization of multiple variables (e.g., mobile phase composition, flow rate, temperature). This approach extracts the maximum information from a minimal number of experiments, saving time and resources while finding a robust set of optimal conditions [4].

References

Fungicide Properties and Persistence Data

Author: Smolecule Technical Support Team. Date: February 2026

Orysastrobin is a strobilurin fungicide used primarily in rice cultivation to control blast and other fungal pathogens [1]. The following table summarizes its key environmental fate properties:

Property Value Interpretation / Significance
Soil DT₅₀ (Field) 55 days [1] Moderately persistent. The time for 50% of the substance to degrade in the field.
Soil DT₅₀ (Lab) 55 days [1] Consistent laboratory-measured degradation rate.
Water Solubility 80.6 mg/L (at 20 °C, pH 7) [1] Moderate solubility, potential for movement in water.
Mobility Mobile [1] Can leach to groundwater.
General Biodegradability No data [1] Public data on inherent biodegradability is lacking.

Management and Best Practices

While direct remediation protocols are not established in the available literature, you can manage its persistence and reduce environmental impact through the following application and resistance management strategies:

  • Adhere to Label Instructions: Follow the manufacturer's recommended dosage, application timing, and frequency to prevent unnecessary accumulation [2].
  • Implement Fungicide Rotation: Rotate or mix this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups. This compound is a QoI fungicide (FRAC Group 11), which is considered at high risk for resistance. Rotating with multi-site inhibitors (e.g., protectant fungicides like mancozeb) can be particularly effective [2].
  • Employ Integrated Pest Management (IPM): Combine fungicide use with cultural, biological, and physical control measures to reduce dependency on chemical controls [2] [3].
  • Monitor for Resistance: Regularly test pathogen populations for shifts in sensitivity. A gradual reduction in efficacy can signal the development of resistance [2].

Experimental Workflow for Soil Management

The diagram below outlines a strategic workflow for managing this compound use and assessing its impact, based on established agricultural practices.

cluster_pre_app Pre-Application Planning cluster_app Application cluster_post_app Post-Application & Monitoring Start Start: Planned this compound Use Step1 Check Soil Conditions (DT₅₀ ~55 days) Start->Step1 Step2 Rotate/Mix with Non-Group 11 Fungicide Step1->Step2 Step3 Apply this compound at Recommended Label Rate Step2->Step3 Step4 Monitor Soil Health and Pathogen Pressure Step3->Step4 Step5 Test Pathogen Population for Resistance Development Step4->Step5 Outcome1 Outcome: Sustainable Control Continue Management Plan Step5->Outcome1 Sensitivity Maintained Outcome2 Outcome: Reduced Efficacy Investigate & Adjust Strategy Step5->Outcome2 Reduced Sensitivity

Soil Management and Resistance Monitoring Workflow: This diagram illustrates a recommended workflow integrating application planning and resistance monitoring to manage the persistence of this compound.

Frequently Asked Questions

What is the primary metabolic pathway of this compound in the environment? The available public data from the University of Hertfordshire's database states that this compound is "not generally susceptible to hydrolysis," but does not provide detailed information on its primary metabolic pathway or breakdown products [1].

Are there any documented cases of microbial bioremediation for this compound? The search results do not contain any specific information on microbial strains or bioremediation techniques proven to accelerate the degradation of this compound in soil.

References

orysastrobin resistance management strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Orysastrobin Resistance Management

Here are answers to anticipated frequently asked questions, structured for a technical support context.

  • What is resistance, and how does it develop? Resistance is a heritable change in a pathogen population that is reflected in the repeated failure of a product to achieve the expected level of control when used according to its label recommendations. It arises from the overuse or misuse of a fungicide, which selects for resistant forms of the pathogen, leading to the evolution of resistant populations [1].

  • What are the core principles of managing fungicide resistance? The primary goal of resistance management is to prevent or delay the development of resistance, or to help regain susceptibility in populations where resistance has already arisen. It is generally easier to prevent resistance than to reactively regain susceptibility once it has occurred [1]. The key strategies involve:

    • Rotating Modes of Action (MoA): Using sequences or rotations of compounds from different MoA groups to minimize selection pressure for resistance to any single type [1] [2].
    • Avoiding Overreliance: Limiting the use of single-site activity chemistries, which are more prone to resistance development [2].
    • Integrating Practices: Combining fungicide use with other agronomic and cultural control methods to reduce overall selection pressure [1] [2].
  • How should I design a rotation strategy with this compound? The cornerstone of resistance management is alternating this compound with fungicides from different, unrelated MoA groups. You should ensure that successive generations of a pathogen are not challenged with fungicides sharing the same MoA. The following table can be used as a template for building such a strategy, though specific MoA groups for rotation with this compound should be confirmed via local expert advice and the FRAC guidelines [1].

Strategy Phase Recommended MoA Group / Chemical Class Example Active Ingredient(s) Key Consideration
Window 1 This compound's MoA Group (e.g., QoI fungicides) This compound Apply during a defined treatment window.
Window 2 An unrelated MoA Group (e.g., Demethylation Inhibitors) Tebuconazole, Propiconazole Follow local guidelines for specific crop/pest complexes [1].
Window 3 Another distinct MoA Group (e.g., Succinate Dehydrogenase Inhibitors) Penthiopyrad, Fluxapyroxad Avoid using the same MoA group in consecutive generations of the pathogen [1].
  • My experiment shows a control failure with this compound. How do I troubleshoot this? A control failure does not automatically confirm resistance. Follow this diagnostic workflow to systematically identify the cause.

Start Control Failure with this compound A Verify Application Procedure Start->A B Check for Environmental Factors A->B Procedure Correct D Conclusion: Non-Resistance Issue A->D Incorrect Procedure (e.g., wrong rate, timing) C Test for Pathogen Resistance B->C Conditions Normal B->D Adverse Conditions (e.g., heavy rain, wrong pH) C->D No Resistance Detected F Confirm with Bioassay C->F Resistance Suspected E Conclusion: Resistance Likely F->E Resistance Confirmed

Experimental Protocols for Resistance Detection

For researchers needing to confirm and monitor resistance, here are detailed methodologies.

Protocol 1: In vitro Fungicide Sensitivity Assay

This protocol is used to generate concentration-mortality data and determine the effective concentration that inhibits growth by 50% (EC₅₀) for different pathogen isolates.

  • Pathogen Isolation: Collect diseased tissue samples from the field. Surface-sterilize and isolate the pathogen into pure cultures on appropriate agar media.
  • Fungicide Preparation: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone or methanol). Serially dilute the stock to create a range of at least five concentrations in molten agar. A solvent-only plate serves as the negative control.
  • Inoculation and Incubation: Transfer mycelial plugs from the edge of actively growing cultures onto the amended agar plates. Incubate at the optimal temperature for the pathogen.
  • Data Collection and Analysis: Measure colony growth diameters after a set period. Calculate the percent inhibition of growth for each concentration relative to the control. Use statistical software (e.g., POLO Plus) to analyze the concentration-response data and generate EC₅₀ values with 95% confidence intervals [3].

Protocol 2: Molecular Detection of Target-Site Mutations

This method identifies specific genetic mutations known to confer resistance, such as in the cytochrome b gene for QoI fungicides like this compound.

  • DNA Extraction: Extract genomic DNA from pure cultures of the pathogen or directly from infected plant tissue using a commercial kit.
  • PCR Amplification: Design primers to amplify the region of the target gene (e.g., the cytochrome b gene) where resistance-conferring mutations are known to occur. Perform PCR under optimized conditions.
  • Sequence Analysis: Purify the PCR amplicons and perform Sanger sequencing. Align the resulting DNA sequences with a known sensitive reference sequence to identify single nucleotide polymorphisms (SNPs) that cause amino acid substitutions (e.g., G143A).
  • Validation: Correlate the presence of the mutation with the phenotypic resistance level determined in Protocol 1 to confirm its functional significance.

References

naproxen inhibition orysastrobin stress alleviation

Author: Smolecule Technical Support Team. Date: February 2026

Naproxen's Documented Biological Effects

The following table summarizes the key findings from recent studies on naproxen's activity in different biological models.

Biological System Observed Effect / Inhibition Key Parameters / Markers Measured Experimental Context / Notes
RAW264.7 Macrophage Cells [1] [2] Synergistic inhibition of NO, TNF-α, IL-6, iNOS, COX-2, ROS with a naproxen-cinnamic acid derivative (NDC) & resveratrol. Levels of NO, TNF-α, IL-6, ROS; Protein expression of iNOS, COX-2; Cell viability (MTT assay). Effect mediated via NF-κB, MAPK, and PI3K/Akt signaling pathways. Optimal synergistic ratio was NDC:Resveratrol at 2:1.
Male Wistar Rats [3] Induction of oxidative stress & genotoxicity. ↑ Liver: ALT, AST, ALP, TBIL, LPO; ↓ GSH; ↑ DNA damage (Comet assay), micronucleus formation. Study on naproxen's toxicity profile; demonstrates its potential to cause oxidative stress, not alleviate it.
Pisum sativum (Pea) Roots [4] Induction of oxidative stress; Alteration of root morphology & anatomy. ↑ H₂O₂, superoxide, lipid peroxidation; ↓ membrane integrity, antioxidant capacity; Changes in root tissue structure. Represents naproxen as an environmental stressor to plants, not a protective agent.

Experimental Protocol: Anti-inflammatory Synergy In Vitro

This protocol is adapted from the study on the synergistic effect between a naproxen derivative and resveratrol in RAW264.7 cells [1] [2].

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cells.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Cell Seeding: Seed cells in culture plates and allow to adhere overnight.
  • Pre-treatment: Pre-treat cells with the test compounds (e.g., NDC and resveratrol, individually or in combination at various ratios) for a specified time (e.g., 1-2 hours).
  • Inflammation Induction: Stimulate cells with Lipopolysaccharides (LPS) (e.g., at 2 μg/mL) for a set duration (e.g., 24 hours) to induce an inflammatory response.
Assessment of Cytotoxicity and Anti-inflammatory Efficacy
  • Cell Viability (MTT Assay): After treatment, incubate cells with MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for several hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm to determine cell viability.
  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reaction.
  • Pro-inflammatory Cytokines: Quantify the levels of cytokines like TNF-α and IL-6 in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
  • Intracellular ROS Levels: Detect ROS levels using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with the probe, and fluorescence is measured.
  • Protein Analysis (Western Blot): Analyze cell lysates to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.
Data Analysis
  • Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizing the Signaling Pathway

The diagram below illustrates the key signaling pathways inhibited by the naproxen derivative (NDC) and resveratrol combination, as identified in the research [1] [2].

G LPS LPS Stimulation NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates PI3K PI3K/Akt Pathway LPS->PI3K Activates INOS iNOS Expression NFkB->INOS Upregulates COX2 COX-2 Expression NFkB->COX2 Upregulates Cytokines TNF-α, IL-6 NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates ROS ROS Production MAPK->ROS Upregulates PI3K->INOS Upregulates PI3K->Cytokines Upregulates NO NO Production INOS->NO Produces COX2->ROS Contributes to Inhibition NDC + Resveratrol (2:1) Inhibition Inhibition->NFkB Inhibits Inhibition->MAPK Inhibits Inhibition->PI3K Inhibits

Frequently Asked Questions

Q1: Is there a known synergistic effect between naproxen and orysastrobin? Based on the current search results, there is no available scientific data on the combined use of naproxen and this compound. The searched studies focused on naproxen's effects in isolation, its derivatives combined with other compounds like resveratrol, or its role as a stressor in toxicology and plant studies [1] [4] [3]. Research on this compound was not present in the results.

Q2: What is the recommended ratio for testing the combination of a naproxen derivative and resveratrol? The most effective synergistic ratio identified in the studies on RAW264.7 cells was a 2:1 molar ratio of the naproxen-cinnamic acid derivative (NDC) to resveratrol [1] [2]. This ratio yielded the lowest Combination Index (CI) value, indicating strong synergy in inhibiting NO production.

Q3: Can naproxen itself alleviate oxidative stress? The evidence suggests the opposite. Studies in both mammalian and plant models show that naproxen induces oxidative stress rather than alleviates it. In rat studies, it increased lipid peroxidation and depleted glutathione [3], while in pea plants, it led to elevated levels of hydrogen peroxide and superoxide [4].

References

overcoming orysastrobin mobility groundwater

Author: Smolecule Technical Support Team. Date: February 2026

Core ABA Signaling Pathway & Technical Data

The abscisic acid (ABA) signaling pathway is a central regulator of plant stress responses. The diagram below illustrates the core ABA signaling module and its crosstalk with other pathways, integrating information from your search results.

Diagram Title: Core ABA Signaling and Crosstalk in Rice

This diagram shows the core ABA signaling module where ABA binding to PYL receptors inhibits PP2C phosphatases, leading to SnRK2 kinase activation and subsequent gene expression changes for stress adaptation [1]. It also includes the OsNAC120 transcription factor, a critical node that balances growth (via GA) and drought tolerance (via ABA) [2], and the SLR1 DELLA protein, a key regulator in the GA signaling pathway [3].

The table below summarizes key genes and their functions in rice hormone signaling and stress response, compiled from the search results.

Gene/Protein Function/Description Key Interactions/Effects
PYL/RCAR [1] ABA receptor family (13 members in rice). Inhibits PP2C activity upon ABA binding; OsPYL2, 9, 10 implicated in stress tolerance.
PP2C [1] [4] Clade A protein phosphatases; negative regulators of ABA signaling. Inhibit SnRK2 kinases; dominant-negative abi1-1 disrupts ABA signaling [4].
SnRK2 [1] [2] Sucrose Non-fermenting1-Related Protein Kinase 2. Activates TFs like ABF/ABI5; OsSAPK9 phosphorylates OsNAC120 [2].
SLR1 [3] DELLA protein, repressor of GA signaling. Integrates GA and ABA pathways; interacts with OsNAC120 and OsNF-YA3 [3] [2].
OsNAC120 [2] NAC transcription factor. Balances growth & stress; promotes GA biosynthesis, represses ABA biosynthesis.

Experimental Protocol: Phenol-Chloroform DNA Extraction

This standard molecular biology protocol is essential for genomic analyses, such as preparing DNA for PCR genotyping of the genes listed above [5].

  • Step 1: Sample Lysis

    • Homogenize 100 mg of rice leaf tissue ground in liquid nitrogen.
    • Add 500 µL of lysis buffer (e.g., TE buffer with 1% SDS and 100 µg/mL Proteinase K) and incubate at 55°C for 1-2 hours until fully lysed.
  • Step 2: Phenol-Chloroform Extraction

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
    • Vortex vigorously for 20 seconds to form an emulsion.
    • Centrifuge at 16,000 × g for 5 minutes at room temperature for phase separation.
    • Carefully transfer the upper, aqueous phase containing the DNA to a new tube.
  • Step 3: DNA Precipitation

    • To the aqueous phase, add in order:
      • 1 µL of glycogen (20 µg/µL) as a carrier.
      • 0.5 volumes of 7.5 M ammonium acetate (NH₄OAc).
      • 2.5 volumes of ice-cold 100% ethanol.
    • Mix and precipitate DNA at -20°C overnight (or at -80°C for 1 hour).
  • Step 4: DNA Washing & Resuspension

    • Pellet DNA by centrifuging at 16,000 × g for 30 minutes at 4°C.
    • Carefully decant the supernatant.
    • Wash the pellet with 150 µL of 70% ethanol, centrifuge for 2 minutes, and remove all supernatant.
    • Air-dry the pellet for 5-10 minutes and resuspend in 50-100 µL of TE buffer or nuclease-free water.

Frequently Asked Questions (FAQs)

  • Q1: The text in my Graphviz pathway diagrams is fuzzy or has poor contrast. How can I fix this?

    • A1: This is a common issue in dark-mode environments. Ensure you explicitly set the fontcolor and fillcolor attributes for all nodes to have high contrast (e.g., light text on a dark background or vice versa). Using vector output formats like SVG can also improve sharpness [6]. The DOT code in this guide uses a color palette designed for clarity.
  • Q2: What is the functional significance of the large number of PYL receptors in rice?

    • A2: The expansion to 13 OsPYL members in rice suggests functional diversification and redundancy. Different receptors may show variation in expression patterns in different tissues, affinity for ABA, and interaction with specific PP2C partners, allowing for fine-tuned regulation of ABA responses across development and under various stress conditions [1].
    • A3: Specialized biological databases are the best resource. Oryzabase provides comprehensive biological data, including mutant phenotypes, gene explanations, and links to other databases using the gene symbol SLR1 [3]. The Rice Genome Annotation Project (RGAP) is another key resource for sequence and genomic context information [1].

References

orysastrobin toxicity comparison other strobilurins

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Data for Other Strobilurin Fungicides

To provide context, here is a summary of the available toxicity data for several well-studied strobilurins, particularly in aquatic models like zebrafish. This illustrates the type of data that is typically generated for a comparative guide.

Table: Comparative Toxicity of Selected Strobilurin Fungicides in Zebrafish

Fungicide Key Toxicity Findings / Endpoints Experimental Concentration / Level
Pyraclostrobin Induced 100% mortality in zebrafish embryos; significantly inhibited mitochondrial complex III activity; reduced ATP production; increased oxidative stress [1]. 125-250 nM (approx. 0.04-0.08 mg/L) [1].
Trifloxystrobin Induced 100% mortality in zebrafish embryos; significantly inhibited mitochondrial complex III activity; reduced ATP production; increased oxidative stress [1]. 125-250 nM (approx. 0.06-0.12 mg/L) [1].
Azoxystrobin Lower acute toxicity to zebrafish embryos (no mortality at 250 nM); induced oxidative stress, DNA damage, and developmental toxicity in other studies [1] [2]. 50-250 nM (approx. 0.02-0.11 mg/L) [1].
Kresoxim-methyl Lower acute toxicity to zebrafish embryos (no mortality at 250 nM) [1]. 50-250 nM (approx. 0.02-0.08 mg/L) [1].
Metyltetraprole (Novel Strobilurin) Caused significant hyperactivity; altered gene expression related to mitochondrial electron transport chain [3]. 100 µg/L (0.1 mg/L) [3].

The primary mechanism of action underlying this toxicity is the inhibition of mitochondrial respiration, which is consistent across all strobilurin fungicides. The following diagram illustrates this common pathway and its downstream toxic effects.

G StrobilurinExposure Strobilurin Fungicide Exposure ComplexIII Binds to Qo site of Cytochrome bc1 Complex (Complex III) StrobilurinExposure->ComplexIII ElectronFlow Blocks Electron Transfer ComplexIII->ElectronFlow ATPReduction Reduced ATP Synthesis ElectronFlow->ATPReduction ROSProduction Increased ROS Production ElectronFlow->ROSProduction DevelopmentalTox Developational Toxicity ATPReduction->DevelopmentalTox Neurotoxicity Neurotoxicity / Altered Behavior ATPReduction->Neurotoxicity OxidativeStress Oxidative Stress ROSProduction->OxidativeStress Apoptosis Apoptosis / Cell Death OxidativeStress->Apoptosis OtherEffects Genotoxicity, Immunotoxicity, Endocrine Disruption OxidativeStress->OtherEffects

Common Experimental Protocols for Assessment

The methodologies cited in the search results for assessing strobilurin toxicity are well-standardized. The following workflow outlines a typical protocol using a zebrafish model, which you can adapt for comparative studies.

G Start 1. Embryo Collection (Wild-type AB strain zebrafish) Stage 2. Chemical Exposure (Initiated at ~6 hours post-fertilization (hpf)) Start->Stage ExpGroup 3. Experimental Groups (Control, Vehicle control, Multiple dosages of fungicide) Stage->ExpGroup Duration 4. Exposure Duration (Up to 7 days post-fertilization (dpf)) Chronic or acute exposure designs ExpGroup->Duration Assess1 5. Developmental & Acute Toxicity Duration->Assess1 Assess2 6. Mitochondrial & Biochemical Assays Duration->Assess2 Assess3 7. Molecular Analysis Duration->Assess3 Assess4 8. Behavioral Assessment Duration->Assess4 SubAssess1 • Mortality rate • Hatch rate • Morphological deformities SubAssess2 • Mitochondrial respiration (Seahorse Analyzer) • Complex III activity • ATP levels • ROS levels • Lipid peroxidation (MDA) • Antioxidant enzymes (SOD, CAT) SubAssess3 • Gene expression (qPCR) of:  - Electron transport chain genes (e.g., coxI, mt-nd3, uqcrc2)  - Oxidative stress response genes SubAssess4 • Locomotor activity • Visual motor response (VMR) test

References

orysastrobin JA/ET pathway induction validation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of the JA/ET Pathway

In plants, the Jasmonic Acid (JA) and Ethylene (ET) defense pathways are crucial for combating specific types of threats. The JA pathway is predominantly activated in response to necrotrophic pathogens (which kill host tissue) and herbivore attack, while the ET pathway also contributes to defense against necrotrophs [1].

These pathways are part of a complex signaling network where they can interact antagonistically or synergistically with other hormone pathways, such as Salicylic Acid (SA), to tailor the plant's defense response to the specific stressor [1].

The core architecture of the JA signaling pathway can be broken down into several key stages, from initiation to cellular response. The diagram below illustrates this process and its key components.

ja_pathway Stress Biotic/Abiotic Stress PEPR1 PEPR1 Stress->PEPR1 Systemin/AtPEP1 Precursor Membrane Phospholipids (Linolenic Acid) PLA2 Phospholipase (PLA2, DAD1, DGL, PLD) Precursor->PLA2 PEPR1->PLA2 DAD1_DGL_PLD DAD1_DGL_PLD JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) COI1 Receptor Complex (COI1-JAZ) JA_Ile->COI1 Binds to JAZ JAZ Repressor Protein (Degraded) COI1->JAZ Triggers Degradation MYC2 Transcription Factor (MYC2, ERF) JAZ->MYC2 Releases Response Defense Gene Expression MYC2->Response JA Jasmonic Acid (JA) PLA2->JA Biosynthesis JA->JA_Ile Conjugation

Key Experimental Considerations for Validation

Given the lack of specific data on orysastrobin, validating its induction of the JA/ET pathway would require a carefully designed experimental approach. The table below outlines potential methodologies and measurable parameters based on standard practices in plant hormone signaling research.

Investigation Area Key Measurable Parameters Potential Experimental Methods
Hormone Levels Endogenous concentrations of JA, JA-Ile, and ET. Liquid chromatography-mass spectrometry (LC-MS), gas chromatography (GC).
Gene Expression Transcript levels of JA/ET biosynthetic and marker genes (e.g., LOX, AOS, OPR, ERF1). Quantitative Real-Time PCR (qRT-PCR), RNA-Seq.
Defense Phenotypes Growth inhibition of necrotrophic pathogens; plant resistance bioassays. Pathogen infection assays; measurement of lesion sizes.

A Guide to Designing Your Validation Study

To build a comprehensive case for this compound's activity, you could consider a multi-tiered experimental strategy:

  • Initial Screening (Time Course): Treat your plant model (e.g., rice, Arabidopsis) with this compound and use qRT-PCR to monitor the expression of key JA/ET marker genes over a detailed time course (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-treatment). This helps establish the dynamics of the response [1].
  • Hormone Quantification: At the time points where gene expression peaks, quantify the levels of JA, its bioactive form JA-Ile, and ethylene using LC-MS/MS and GC to confirm the biochemical induction of the pathways.
  • Functional Validation: Conduct pathogen challenge assays. Pre-treat plants with this compound and then inoculate with a well-characterized necrotrophic pathogen. A significant reduction in disease symptoms would provide functional evidence for an induced resistant state mediated by the JA/ET pathways.
  • Pathway Specificity: Test for potential crosstalk or antagonism by simultaneously measuring markers for the SA pathway. The mutual antagonism between JA/ET and SA pathways is a key feature of plant defense and can help confirm the specific nature of the induced response [1].

References

Toxicological and Environmental Profile of Orysastrobin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data found in the search results.

Aspect Available Data
Acute Mammalian Toxicity Moderate toxicity [1].
Developmental Toxicity Induced cardiac abnormalities and developmental delays in zebrafish embryos at 5.0 mg/L [2] [3].
Irritation & Sensitization Caused no skin or eye irritation in rabbits; negative in skin sensitization test (guinea pigs) [4].
Bioaccumulation Potential High [1].
Ecotoxicity to Aquatic Life Moderately toxic to most aquatic species [1].
Ecotoxicity to Bees & Birds Relatively non-toxic to honeybees; moderately toxic to birds [1].
Soil Degradation (DT₅₀) 55 days (moderately persistent) [1].
Water Solubility 80.6 mg/L at 20°C (moderate) [1].
Mode of Action Respiration inhibitor, QoI fungicide (FRAC Group 11) [1].

Experimental Data and Protocol Insights

While the core mammalian toxicological studies were not detailed, a recent study investigated the developmental toxicity of this compound on zebrafish embryos, providing a potential model for ecotoxicological assessment.

  • Test Organism: Zebrafish (Danio rerio) embryos [2] [3].
  • Tested Compounds: this compound (OSB) and its stereoisomeric metabolite F001 [2] [3].
  • Dosing and Exposure: Embryos were exposed to various concentrations of OSB and F001. The study noted that OSB did not cause significant mortality or inhibit hatching, but induced abnormalities at a concentration of 5.0 mg/L [3].
  • Key Observed Endpoints:
    • Morphological Abnormalities: Pericardial and yolk sac edemas, spine curvature, and bleeding [3].
    • Organ-Specific Effects: Abnormal cardiac development, impaired heart function, and a delay in liver formation [3].
    • Oxidative Stress: Induction of reactive oxygen species (ROS) in the embryos [3].
    • Gene Expression: Up-regulation of key heart development genes, such as kcnn6a and amhc [3].
  • Comparative Finding: The metabolite F001 did not induce such abnormalities within the tested concentration ranges, indicating stereoselective toxicity [3].

The experimental workflow of this study can be visualized as follows:

Start Zebrafish Embryos ExpGroup Exposure to: • this compound (OSB) • Metabolite F001 Start->ExpGroup Obs Observation & Measurement ExpGroup->Obs SubObs1 Acute Toxicity: - Mortality - Hatching Rate Obs->SubObs1 SubObs2 Developmental Effects: - Morphology - Heart Function Obs->SubObs2 SubObs3 Molecular Analysis: - Gene Expression - Oxidative Stress Obs->SubObs3 Finding Key Finding: OSB caused cardiac and developmental defects at 5.0 mg/L; F001 did not. SubObs1->Finding SubObs2->Finding SubObs3->Finding

Key Context for Researchers

  • Fungicide Resistance: this compound is a QoI (Quinone outside Inhibitor) fungicide [1]. This class is considered high-risk for resistance development. A common mutation in fungal cytochrome b (G143A) can significantly reduce the efficacy of many QoIs, a crucial factor for antifungal combination strategies [5].
  • Regulatory Status: According to the Pesticide Properties Database, this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1].

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

391.18556891 Da

Monoisotopic Mass

391.18556891 Da

Heavy Atom Count

28

UNII

UU1TM1224D

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (19.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (80.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (19.79%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

248593-16-0

Wikipedia

Orysastrobin

Use Classification

Fungicides

Dates

Last modified: 08-15-2023
1: Kwon CH, Lee YD, Im MH. Simultaneous determination of orysastrobin and its
isomers in rice using HPLC-UV and LC-MS/MS. J Agric Food Chem. 2011 Oct
26;59(20):10826-30. doi: 10.1021/jf202228p. Epub 2011 Oct 4. PubMed PMID:
21942277.


2: Takahashi N, Sunohara Y, Fujiwara M, Matsumoto H. Improved tolerance to
transplanting injury and chilling stress in rice seedlings treated with
orysastrobin. Plant Physiol Biochem. 2017 Apr;113:161-167. doi:
10.1016/j.plaphy.2017.02.004. Epub 2017 Feb 7. PubMed PMID: 28214729.

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